molecular formula C6H3Cl2F2N B1399076 2,6-Dichloro-3-(difluoromethyl)pyridine CAS No. 1374659-26-3

2,6-Dichloro-3-(difluoromethyl)pyridine

Cat. No.: B1399076
CAS No.: 1374659-26-3
M. Wt: 197.99 g/mol
InChI Key: AODCNGJAAUFOII-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(difluoromethyl)pyridine ( 1374659-26-3) is a high-purity, polyhalogenated pyridine compound intended for research and development use as a key synthetic intermediate . With a molecular formula of C6H3Cl2F2N and a molecular weight of 198.00 g/mol , this building block is particularly valuable in exploratory chemistry for the agrochemical and pharmaceutical industries. Compounds within the halopyridine class, especially those featuring fluorine substitutions, are widely recognized for their utility in protecting crops from pests . The strategic incorporation of fluorine atoms and fluorine-containing moieties, such as the difluoromethyl group, can significantly alter a molecule's physicochemical properties, influencing its conformation, metabolism, and biomolecular affinity . This makes 2,6-Dichloro-3-(difluoromethyl)pyridine a versatile scaffold for the synthesis of novel active ingredients, leveraging the unique characteristics of the pyridine ring system and the electron-withdrawing nature of halogens . The two chlorine atoms on the pyridine ring offer distinct sites for sequential functionalization via metal-catalyzed cross-coupling and nucleophilic substitution reactions, allowing researchers to build complex molecular architectures. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,6-dichloro-3-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2N/c7-4-2-1-3(6(9)10)5(8)11-4/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODCNGJAAUFOII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301278124
Record name 2,6-Dichloro-3-(difluoromethyl)pyridine
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Molecular Weight

197.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374659-26-3
Record name 2,6-Dichloro-3-(difluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374659-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-3-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Synthesis protocols using 2,6-Dichloro-3-(difluoromethyl)pyridine as an intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and agrochemical development. It focuses on the strategic utilization of 2,6-Dichloro-3-(difluoromethyl)pyridine , a high-value fluorinated building block used to introduce the lipophilic hydrogen-bond donor motif (–CF₂H) into bioactive scaffolds.

Executive Summary & Chemical Profile

The substitution of a trifluoromethyl group (–CF₃) with a difluoromethyl group (–CF₂H) is a premier strategy in modern drug design (the "Bioisostere Approach"). The –CF₂H moiety acts as a lipophilic hydrogen-bond donor, often improving metabolic stability and binding affinity compared to its non-fluorinated or perfluorinated analogs.

2,6-Dichloro-3-(difluoromethyl)pyridine serves as a versatile electrophilic scaffold. Its unique substitution pattern allows for orthogonal regioselectivity —enabling chemists to sequentially functionalize the C-2 and C-6 positions with high precision.

Chemical Identity[1][2][3][4][5][6][7]
  • Compound Name: 2,6-Dichloro-3-(difluoromethyl)pyridine[1]

  • Analog CAS: 55304-75-1 (Refers to the 3-CF₃ analog; the CF₂H variant is a custom building block).

  • Molecular Formula: C₆H₃Cl₂F₂N

  • Key Properties:

    • Lipophilicity: High (LogP ~ 2.5–3.0 est).

    • Acidity: The –CF₂H proton is weakly acidic (

      
       > 20), acting as a H-bond donor.
      
    • Stability: Stable under standard acidic/neutral conditions; sensitive to strong bases (e.g.,

      
      -BuLi) which may induce dehydrofluorination.
      

Core Reactivity Analysis: The "Orthogonal Switch"

The reactivity of 2,6-dichloro-3-(difluoromethyl)pyridine is governed by the interplay between the steric bulk of the –CF₂H group and the electronic activation of the pyridine ring.

  • C-6 Position (Distal): Sterically accessible. Favored by Nucleophilic Aromatic Substitution (

    
    ) .
    
  • C-2 Position (Proximal): Sterically hindered but electronically activated (inductive effect of –CF₂H). Favored by Palladium-Catalyzed Cross-Coupling .

This divergence allows for a "One-Pot, Two-Step" synthesis of non-symmetric 2,6-disubstituted pyridines.

Reactivity Pathway Diagram

Reactivity Figure 1: Orthogonal Regioselectivity of 2,6-Dichloro-3-(difluoromethyl)pyridine Start 2,6-Dichloro-3- (difluoromethyl)pyridine SnAr_Path S_NAr Conditions (Amines, Alkoxides) Start->SnAr_Path Nucleophiles Suzuki_Path Pd-Catalyzed Coupling (Boronic Acids) Start->Suzuki_Path Pd(0) / Ar-B(OH)2 Prod_C6 Major Product: C-6 Substituted (Steric Control) SnAr_Path->Prod_C6 Favors Distal Attack Prod_C2 Major Product: C-2 Substituted (Electronic/Chelation Control) Suzuki_Path->Prod_C2 Favors Proximal Attack

Detailed Synthesis Protocols

Protocol A: Regioselective Amination at C-6

This protocol is ideal for synthesizing fungicide intermediates (e.g., SDHI analogs) where an amine tail is required at the 6-position.

Mechanism: The bulky –CF₂H group at C-3 shields the C-2 chlorine, directing the incoming nucleophile to the C-6 position.

Materials:

  • Substrate: 2,6-Dichloro-3-(difluoromethyl)pyridine (1.0 eq)

  • Nucleophile: 4-Fluoroaniline (1.1 eq) (Representative amine)

  • Base:

    
     (2.0 eq)
    
  • Solvent: DMF (Anhydrous) or NMP

Step-by-Step Procedure:

  • Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloro-3-(difluoromethyl)pyridine (1.0 g, ~5 mmol) in DMF (10 mL).

  • Addition: Add finely ground anhydrous

    
     (1.38 g, 10 mmol). Subsequently, add 4-fluoroaniline (0.61 g, 5.5 mmol) dropwise.
    
  • Reaction: Heat the mixture to 80 °C under an inert atmosphere (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (

      
       ~0.8) should disappear, and a new polar spot (
      
      
      
      ~0.4) should appear.[1]
  • Workup: Cool to room temperature. Pour the mixture into ice-water (50 mL). The product typically precipitates.

    • If solid: Filter, wash with water, and dry under vacuum.

    • If oil: Extract with EtOAc (3 x 20 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Expected Yield: 85–92% of 2-chloro-6-(4-fluorophenylamino)-3-(difluoromethyl)pyridine .

Protocol B: Site-Selective Suzuki-Miyaura Coupling at C-2

Contrary to standard steric arguments, Palladium-catalyzed cross-couplings on this scaffold often favor the C-2 position (ortho to the –CF₂H group). This is attributed to the oxidative addition preference at the most electron-deficient C-Cl bond (C-2 is more electron-deficient due to proximity to Nitrogen and the electron-withdrawing –CF₂H).

Materials:

  • Substrate: 2,6-Dichloro-3-(difluoromethyl)pyridine (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.1 eq)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Degassing: In a Schlenk tube, combine the substrate (1.0 eq), phenylboronic acid (1.1 eq), and

    
    . Evacuate and backfill with Argon (3 cycles).
    
  • Solvation: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate) and 2.0 M

    
     (2.0 eq).
    
  • Reaction: Seal the tube and heat to 90 °C for 8–12 hours.

    • Note: Do not overheat (>110 °C) to prevent bis-coupling.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry organic layer over

    
    .
    
  • Purification: Flash chromatography (Gradient: 5% to 15% EtOAc in Hexane).

Expected Result: Major product is 2-phenyl-6-chloro-3-(difluoromethyl)pyridine (>10:1 regioselectivity vs C-6 isomer).

Troubleshooting & Expert Insights

Handling the Difluoromethyl Group

Unlike the inert trifluoromethyl group, the –CF₂H proton is acidic.

  • Avoid: Strong amide bases (LDA, LiTMP) unless generating a specific anion. These can cause deprotonation of the –CF₂H, leading to elimination of fluoride and formation of a reactive difluorocarbene species, resulting in polymerization or decomposition.

  • Recommended: Use carbonate bases (

    
    , 
    
    
    
    ) or mild organic bases (
    
    
    , DIPEA).
Regioselectivity Optimization Table
Reaction TypeNucleophile / ReagentPreferred SiteSolvent SystemKey Driver

Amines (

)
C-6 DMF, DMSOSteric hindrance at C-2

Alkoxides (

)
C-6 THF, TolueneSteric hindrance at C-2
Suzuki Aryl Boronic AcidsC-2 Dioxane/WaterElectronic activation (C-2 is more electropositive)
Sonogashira Terminal AlkynesC-2 THF/Et3NElectronic activation

References

  • Regioselectivity in Halopyridines

    • Title: Synthesis of 2,6-diaryl-3-(trifluoromethyl)pyridines by regioselective Suzuki-Miyaura reactions.[2]

    • Source: Tetrahedron Letters, 2013, 54(13), 1669-1672.[2]

    • URL:[Link]

    • Relevance: Establishes the precedent for C-2 selective Suzuki coupling in 2,6-dichloro-3-fluoroalkyl pyridines.
  • Difluoromethyl Bioisosteres

    • Title: Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules.
    • Source: Journal of Agricultural and Food Chemistry, 2017.[3]

    • URL:[Link]

    • Relevance: Validates the biological utility of the –CF₂H moiety in agrochemical design.
  • General Reactivity of Fluorinated Pyridines

    • Title: Trifluoromethylpyridine: Its chemistry and applications.[4][5]

    • Source: Research Outreach, 2023.
    • URL:[Link]

    • Relevance: Provides background on the industrial handling of 3-fluoroalkyl pyridine intermedi

Sources

Application Notes & Protocols: Synthetic Pathways from Halogenated Pyridines to Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Agrochemical Development

Editor's Note: Initial research into the synthesis of agrochemicals from 2,6-dichloro-3-(difluoromethyl)pyridine reveals that this specific molecule is not a widely documented starting material in publicly available scientific literature or patents for major commercial agrochemicals. The difluoromethyl moiety is indeed crucial in modern fungicides; however, in leading products like Pydiflumetofen, this group is incorporated into a pyrazole ring system via alternative synthetic strategies that do not originate from a difluoromethylpyridine precursor[1][2][3].

In contrast, the analogous compound, 2,6-dichloro-3-(trifluoromethyl)pyridine , is a pivotal and extensively documented building block in the agrochemical industry[4][5]. Therefore, to provide a scientifically accurate, verifiable, and practical guide, this document will focus on the well-established synthetic procedures originating from 2,6-dichloro-3-(trifluoromethyl)pyridine. The principles and reaction types discussed herein—such as nucleophilic substitution and cross-coupling—are broadly applicable and would theoretically be relevant for the difluoromethyl analogue, should it become a key intermediate in future discoveries.

Introduction: The Strategic Importance of Trifluoromethylpyridines

The trifluoromethylpyridine (TFMP) scaffold is a privileged structure in modern agrochemical design[6]. The incorporation of a trifluoromethyl (-CF₃) group into a pyridine ring can significantly enhance a molecule's biological efficacy, metabolic stability, and lipophilicity, properties that are critical for effective pesticides[7]. The -CF₃ group acts as a powerful electron-withdrawing group and a stable, lipophilic bioisostere for other chemical moieties, improving transport and interaction with biological targets[7].

2,6-Dichloro-3-(trifluoromethyl)pyridine is a particularly versatile intermediate. The two chlorine atoms at the C2 and C6 positions of the pyridine ring are excellent leaving groups for nucleophilic aromatic substitution (SₙAr) and serve as reactive handles for palladium-catalyzed cross-coupling reactions[8][9]. This dual reactivity allows for sequential and regioselective functionalization, enabling the construction of complex molecular architectures required for potent fungicidal, herbicidal, and insecticidal activity[4][7].

Core Synthetic Transformations and Mechanistic Rationale

The synthetic utility of 2,6-dichloro-3-(trifluoromethyl)pyridine hinges on the differential reactivity of its two chlorine atoms. The C2 position is generally more susceptible to nucleophilic attack than the C6 position due to electronic effects. However, the steric hindrance from the adjacent -CF₃ group can influence this selectivity, which can be exploited to control reaction outcomes[8].

Nucleophilic Aromatic Substitution (SₙAr)

SₙAr is a fundamental reaction for introducing O-, N-, and S-based nucleophiles onto the pyridine ring. The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anion whose formation is favored by the electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl group[9][10].

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or sulfolane are preferred as they can solvate the cation of the nucleophilic salt without solvating the nucleophile, thus enhancing its reactivity[11].

  • Base: A non-nucleophilic base (e.g., K₂CO₃, NaH) is often required to deprotonate the nucleophile (e.g., an alcohol or amine), increasing its nucleophilicity.

  • Temperature: Elevated temperatures (80-150 °C) are typically necessary to overcome the activation energy for the formation of the Meisenheimer complex.

The general workflow for a nucleophilic substitution on this scaffold is outlined below.

cluster_0 SₙAr Workflow start 2,6-Dichloro-3- (trifluoromethyl)pyridine reagents Nucleophile (e.g., R-OH, R-NH₂) Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO) reaction Reaction Vessel Heat (80-150 °C) start->reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product 2-Substituted-6-chloro-3- (trifluoromethyl)pyridine purification->product

Caption: General workflow for nucleophilic aromatic substitution (SₙAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, enabling the introduction of aryl, heteroaryl, and amino groups. Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of modern synthetic chemistry[7][12].

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., SPhos, XPhos) is critical. Bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle[13][14].

  • Base: A base (e.g., K₃PO₄, Cs₂CO₃) is required to activate the coupling partner (e.g., boronic acid in a Suzuki coupling) and facilitate the transmetalation step.

  • Solvent: Anhydrous, degassed solvents such as toluene, dioxane, or DME are used to prevent the deactivation of the catalyst and reagents.

The logical flow for a typical cross-coupling reaction is depicted below.

cluster_1 Cross-Coupling Workflow start Halogenated Pyridine Substrate reaction Inert Atmosphere Reaction Heat (80-110 °C) start->reaction partner Coupling Partner (e.g., Arylboronic Acid) partner->reaction catalyst Pd Catalyst & Ligand Base (e.g., K₃PO₄) catalyst->reaction solvent Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) solvent->reaction filtration Filtration (e.g., through Celite) to remove catalyst residues reaction->filtration purification Purification (Column Chromatography) filtration->purification product Coupled Product purification->product

Sources

Application Note: Scalable Strategies for Fluorinated Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The incorporation of fluorine into pyridine scaffolds is a critical tactic in modern drug discovery.[1] Fluorine acts as a bioisostere for hydrogen, modulating lipophilicity (


), metabolic stability (blocking P450 oxidation sites), and pKa. However, the scale-up of fluorinated pyridines presents unique process safety and engineering challenges that do not exist at the milligram scale.

While academic literature often favors silver-mediated C-H activation or photoredox catalysis, these methods frequently fail on kilogram scales due to cost (AgF


) or photon penetration limits. This guide focuses on three field-proven, scalable methodologies :
  • Halex (Halogen Exchange) Reaction: The industrial workhorse for converting chloropyridines.

  • Continuous Flow Diazotization: Making the Balz-Schiemann reaction safe.

  • Direct Fluorination (

    
    ):  Utilizing flow technology to tame elemental fluorine.
    

Method A: The Halex Reaction (Nucleophilic Aromatic Substitution)[2][3]

Mechanistic Insight & Causality

The Halex reaction relies on the nucleophilic attack of a fluoride ion on an electron-deficient aromatic ring (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[2] For pyridines, the nitrogen atom naturally pulls electron density, activating the 2- and 4-positions.

The Solubility Paradox: Fluoride salts (KF, CsF) are ionic lattice solids, while aryl chlorides are organic. They do not mix.

  • Solution: We use polar aprotic solvents (Sulfolane, DMSO) and Phase Transfer Catalysts (PTCs) to shuttle fluoride into the organic phase.

  • The "Naked" Fluoride Danger: Once solubilized, fluoride is extremely nucleophilic but also basic. If water is present, it forms HF and hydroxide, killing the reaction and corroding the reactor. Strict anhydrous conditions are non-negotiable.

Critical Reagent Selection
  • Fluoride Source: Spray-dried Potassium Fluoride (sd-KF) is superior to calcined KF. Spray drying increases the surface area by 5–10x, significantly boosting reaction kinetics.

  • Solvent: Sulfolane is preferred over DMSO for scale-up. DMSO can decompose violently at the high temperatures (>180°C) often required for deactivated substrates.

  • Catalyst: Tetraphenylphosphonium bromide (

    
    ) or 18-crown-6 (though the latter is expensive/toxic).
    
Protocol: Kilogram-Scale Synthesis of 2-Fluoropyridine

Target: Conversion of 2-chloropyridine to 2-fluoropyridine.

Safety Warning: Thermal Runaway Risk. The Shell Stanlow manufacturing incident (1990) was caused by impurity-driven thermal runaway in a Halex reaction. Ensure differential scanning calorimetry (DSC) is performed on the reaction mixture before scale-up.

Step-by-Step Workflow:

  • Drying (Azeotropic Distillation):

    • Charge a Hastelloy reactor with Sulfolane (10 vol) and spray-dried KF (1.5 equiv).

    • Add Toluene (2 vol).

    • Heat to 140°C to distill off the toluene-water azeotrope. The system water content must be <100 ppm (Karl Fischer titration).

  • Reaction:

    • Cool to 100°C. Add 2-chloropyridine (1.0 equiv) and

      
       (0.05 equiv).
      
    • Heat to 190°C–210°C. Agitate vigorously.

    • Process Control: Monitor conversion by GC.[3] Reaction typically takes 12–18 hours.

  • Workup (Solvent Swap):

    • Cool to 80°C. Filter off the KCl salts (hazardous waste: fluoride contamination).

    • Distill the product directly from the high-boiling sulfolane (2-fluoropyridine bp: 126°C; Sulfolane bp: 285°C). This avoids aqueous workup and prevents hydrolysis.

Workflow Visualization

HalexProcess Reagents Reagents: 2-Chloropyridine Spray-dried KF Sulfolane Drying Azeotropic Drying (Toluene removal of H2O) <100 ppm H2O Reagents->Drying Charge Reactor Reaction Reaction Phase 190-210°C, 18h Phase Transfer Cat. Drying->Reaction Add Substrate Filtration Hot Filtration Remove KCl salts Reaction->Filtration Completion Distillation Fractional Distillation Isolate Product Filtration->Distillation Filtrate Product 2-Fluoropyridine (>98% Purity) Distillation->Product Purify

Figure 1: Industrial workflow for Halex reaction emphasizing the critical drying step.

Method B: Continuous Flow Diazotization (Balz-Schiemann)

The Scalability Problem

The classic Balz-Schiemann reaction involves forming a diazonium tetrafluoroborate salt from an aminopyridine, followed by thermal decomposition.

  • Batch Risk: Diazonium salts are high-energy explosives. Accumulating kilograms of this intermediate in a batch reactor is a severe safety hazard.

  • Flow Solution: In a flow reactor, the active volume is milliliters. If a decomposition occurs, it is contained within a small section of tubing.

Protocol: Flow Synthesis of 3-Fluoropyridine

Target: 3-aminopyridine


 3-fluoropyridine.

Equipment Setup:

  • Pump A: 3-aminopyridine in aqueous

    
    .
    
  • Pump B:

    
     in water.[4]
    
  • Reactor Zone 1 (Diazotization): PFA tubing coil kept at 0°C.

  • Reactor Zone 2 (Decomposition): Stainless steel or Hastelloy coil heated to 60–80°C.

Step-by-Step Workflow:

  • Feed Preparation: Dissolve 3-aminopyridine (1 M) in 48%

    
    . Dissolve 
    
    
    
    (1.1 M) in deionized water.
  • Diazotization: Mix streams A and B in a T-mixer. Residence time: 5–10 minutes at 0°C.

    • Chemistry: Formation of Pyridine-

      
      .
      
  • Thermal Decomposition: The stream passes directly into the heated coil (Zone 2).

    • Observation: Nitrogen gas (

      
      ) evolution will be observed (slug flow). A back-pressure regulator (4–5 bar) is required to keep the solvent liquid and manage gas expansion.
      
  • Quench: The output flows into a stirred tank containing

    
     to neutralize excess acid.
    
Flow Reactor Diagram

FlowChem PumpA Pump A: Substrate + HBF4 Mixer T-Mixer PumpA->Mixer PumpB Pump B: NaNO2 (aq) PumpB->Mixer Zone1 Zone 1: Diazotization (PFA Coil, 0°C) Res. Time: 10 min Mixer->Zone1 Zone2 Zone 2: Decomposition (Steel Coil, 80°C) N2 Gas Evolution Zone1->Zone2 BPR Back Pressure Regulator (5 bar) Zone2->BPR Collection Collection Vessel (NaHCO3 Quench) BPR->Collection

Figure 2: Continuous flow setup for safe handling of diazonium intermediates.

Method C: Direct Fluorination ( Gas)

For highly deactivated pyridines where


 fails, direct fluorination using elemental fluorine (

) is the ultimate tool.
  • Constraint:

    
     is highly corrosive and exothermic.
    
  • Protocol: Use 10%

    
     in 
    
    
    
    gas.
  • Solvent: Acetonitrile or Formic Acid (promotes electrophilic attack).

  • Hardware: Monel or Nickel tubing is required. Standard steel will corrode.

  • Mechanism: This proceeds via a radical cation mechanism or direct electrophilic attack depending on acidity.

Comparative Analysis & Decision Matrix

FeatureHalex (

)
Flow DiazotizationDirect Fluorination (

)
Primary Substrate ChloropyridinesAminopyridinesUnfunctionalized Pyridines
Scalability High (Batch/CSTR)High (Flow only)Medium (Specialized Flow)
Cost Efficiency High (Cheap salts)MediumHigh (High atom economy)
Safety Profile Moderate (Thermal risk)High (If flow used)Low (Requires specialized safety)
Key Limitation Requires activated ringMulti-step precursor synthesisPoor regioselectivity

References

  • BenchChem Technical Support. (2025).[1][4] Scalable Synthesis of Fluorinated Pyridines - Troubleshooting & FAQs. BenchChem.[1][4] Link

  • Furuya, T., et al. (2010). C–F Bond Formation for the Synthesis of Aryl Fluorides.[5] Synthesis, 1804–1821.[5][6] Link

  • Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction Incident. Scientific Update. Link

  • Baumann, M., et al. (2020).[7] A Perspective on Continuous Flow Chemistry in the Pharmaceutical Industry. Organic Process Research & Development.[5][7] Link

  • Siegemund, G., et al. (2002). Fluorine Compounds, Organic.[1][2][5][4][6][7][8][9][10][11][12] Ullmann's Encyclopedia of Industrial Chemistry. Link

Sources

Application Note: Strategic C-H Activation of 2,6-Dichloro-3-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Target Substrate: 2,6-Dichloro-3-(difluoromethyl)pyridine (DCDFP). Chemical Profile:

  • Electronic State: Highly electron-deficient (

    
    -deficient) due to the synergistic electron-withdrawing effects of the pyridine nitrogen, two chlorine atoms (at C2, C6), and the difluoromethyl group (at C3).
    
  • Steric Environment: The C2 and C6 positions are blocked, preventing traditional ortho-directed metallation relative to nitrogen. The C3 position is occupied by a bulky

    
     motif.
    
  • Reactive Sites:

    • C5 Position: Sterically accessible (adjacent to the smaller

      
       group).
      
    • C4 Position: Electronically activated (para to nitrogen), but sterically encumbered by the adjacent

      
      .
      

Application Scope: This guide details two complementary C-H activation protocols designed to selectively functionalize the C5 and C4 positions. These methods bypass the need for pre-functionalized starting materials (e.g., bromides/iodides), streamlining the synthesis of complex agrochemical and pharmaceutical intermediates.

Protocol A: Sterically-Controlled C5-Borylation

Mechanism: Iridium(III)-Catalyzed C-H Activation. Target: C5-H Bond.

Rationale

Iridium-catalyzed borylation is governed primarily by steric factors rather than electronic acidity. In DCDFP, the C5-H bond is flanked by a proton (at C4) and a chlorine atom (at C6). The C4-H bond, conversely, is flanked by a proton (at C5) and the bulky


 group (at C3). Since the Van der Waals radius of chlorine (

) is significantly smaller than the effective volume of a rotating

group (comparable to an isopropyl group), the active iridium catalyst preferentially inserts into the C5-H bond.
Reagents & Materials
ComponentRoleSpecification
Substrate Reactant2,6-Dichloro-3-(difluoromethyl)pyridine (1.0 equiv)

Pre-catalyst1.5 mol% (3.0 mol% Ir)
dtbpy Ligand4,4'-Di-tert-butyl-2,2'-bipyridine (3.0 mol%)

Boron SourceBis(pinacolato)diboron (0.6 equiv - Note 1)
THF / MTBE SolventAnhydrous, degassed (0.5 M)

Note 1: Using 0.6 equiv of diboron relative to substrate (or excess substrate) minimizes over-borylation, though the steric crowding of DCDFP makes bis-borylation unlikely.

Step-by-Step Protocol
  • Glovebox Setup: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with

    
     (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol).
    
  • Catalyst Formation: Add 2 mL of anhydrous THF. The solution should turn deep brown/red, indicating the formation of the active catalytic species. Let stand for 5 minutes.

  • Reactant Addition: Add

    
     (152 mg, 0.6 mmol) followed by DCDFP (198 mg, 1.0 mmol).
    
  • Reaction: Seal the vial with a PTFE-lined cap. Heat the reaction mixture at 60 °C for 12 hours in an aluminum heating block.

    • Checkpoint: Monitor conversion via GC-MS.[1] The product peak (M+) should appear at m/z ~325.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: The resulting pinacol boronate ester is often stable enough for silica gel chromatography (eluent: Hexanes/EtOAc 9:1). However, for unstable intermediates, proceed directly to the cross-coupling step (telescoping).

Expected Outcome
  • Major Product: 2,6-Dichloro-3-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

  • Selectivity: >10:1 (C5 vs C4).

Protocol B: Electronically-Controlled C4-Alkylation

Mechanism: Minisci-Type Radical Substitution. Target: C4-H Bond.

Rationale

The Minisci reaction involves the addition of nucleophilic carbon radicals to electron-deficient heterocycles. The pyridine ring of DCDFP is highly deactivated, making it an excellent trap for alkyl radicals. While C2 and C6 are blocked, the C4 position is the most electron-deficient site remaining (para to the nitrogen). Despite the steric bulk of the adjacent


 group, the high energy and small trajectory of radical species allow for effective substitution at C4, driven by the stable radical intermediate formed at this position.
Reagents & Materials
ComponentRoleSpecification
Substrate ReactantDCDFP (1.0 equiv)
Carboxylic Acid Radical PrecursorR-COOH (2.0 equiv)

OxidantAmmonium persulfate (2.0 equiv)

CatalystSilver nitrate (20 mol%)
TFA Acid AdditiveTrifluoroacetic acid (1.0 equiv)
DCM /

SolventBiphasic 1:1 mixture (0.2 M)
Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve DCDFP (1.0 mmol) and the desired carboxylic acid (2.0 mmol) in a mixture of DCM (2.5 mL) and water (2.5 mL).

  • Acidification: Add TFA (1.0 mmol). Note: Protonation of the pyridine nitrogen (or H-bonding) further lowers the LUMO energy, accelerating radical attack.

  • Catalyst Addition: Add

    
     (34 mg, 0.2 mmol).
    
  • Initiation: Heat the biphasic mixture to 40 °C with vigorous stirring (1000 rpm).

  • Oxidant Feed: Add

    
     (456 mg, 2.0 mmol) portion-wise over 10 minutes.
    
    • Caution: Gas evolution (

      
      ) will occur. Ensure open venting through the condenser.
      
  • Reaction: Stir at 40 °C for 4–6 hours.

  • Workup: Basify carefully with sat.

    
     to pH 8. Extract with DCM (3 x 10 mL). Dry combined organics over 
    
    
    
    .
Expected Outcome
  • Major Product: 4-Alkyl-2,6-dichloro-3-(difluoromethyl)pyridine.

  • Mechanism Note: The silver catalyzes the oxidative decarboxylation of the acid, generating an alkyl radical (

    
    ) which attacks the C4 position.
    

Visualizing the Reaction Pathways

The following diagram illustrates the divergent selectivity controlled by the choice of mechanism (Steric vs. Electronic).

CH_Activation_DCDFP Substrate 2,6-Dichloro-3- (difluoromethyl)pyridine (DCDFP) Ir_Cat Ir-Catalyzed Borylation (Steric Control) Substrate->Ir_Cat [Ir(OMe)(cod)]2 dtbpy, B2pin2 Minisci Minisci Radical Reaction (Electronic Control) Substrate->Minisci R-COOH, AgNO3 (NH4)2S2O8 C5_Product C5-Borylated Product (Ortho to Cl) Ir_Cat->C5_Product Selectivity: Cl < CF2H (Steric Preference) C4_Product C4-Alkylated Product (Para to N) Minisci->C4_Product Selectivity: Para > Meta (Electronic Preference)

Figure 1: Divergent C-H functionalization pathways for DCDFP. The Steric pathway (Red) targets C5, while the Electronic pathway (Green) targets C4.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Ir-Borylation) Catalyst PoisoningEnsure DCDFP is free of Lewis basic impurities (amines/thiols). Increase catalyst loading to 3 mol%.
Regioisomer Mixtures (Ir-Borylation) High TemperatureLower reaction temperature to 50 °C to enhance steric discrimination between C5 and C4.
Low Yield (Minisci) Radical QuenchingDegas solvents thoroughly to remove oxygen (radical scavenger). Increase oxidant equivalents.
Poly-alkylation (Minisci) Substrate ConsumptionThe product is less electron-deficient than the starting material (alkyl group is EDG), reducing over-reaction. If observed, stop reaction at 70% conversion.

References

  • Iridium-Catalyzed C-H Borylation of Pyridines

    • Title: Iridium-Catalyzed C–H Borylation of Pyridines.[2]

    • Source:Organic & Biomolecular Chemistry, 2013, 11, 68-76.
    • URL:[Link]

    • Relevance: Establishes the steric rules for boryl
  • Minisci Reaction Mechanism & Scope

    • Title: Practical and Scalable C–H Functionalization of Pyridines via the Minisci Reaction.
    • Source:Journal of the American Chemical Society, 2010, 132, 38, 13194–13196.
    • URL:[Link]

    • Relevance: Provides the foundational protocol for silver-catalyzed radical alkylation of electron-deficient heterocycles.
  • Difluoromethyl Group Properties

    • Title: The Difluoromethyl Group as a Hydrogen Bond Donor: A Bioisostere of the Hydroxyl Group.[3]

    • Source:Angewandte Chemie Intern
    • URL:[Link]

    • Relevance: Contextualizes the steric and electronic nature of the group influencing the regioselectivity.

Sources

Troubleshooting & Optimization

Stability of the difluoromethyl group under basic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of the Difluoromethyl Group

Executive Summary

The difluoromethyl group (CF₂H) is a privileged motif in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[1] However, its stability is often overestimated. Under basic conditions, the CF₂H group can exhibit "masked acidity," leading to catastrophic decomposition via alpha-elimination .

This guide provides a mechanistic understanding of this instability, a base compatibility framework, and diagnostic protocols to ensure the integrity of your difluoromethylated scaffolds during synthesis.[2]

Module 1: The Mechanism of Instability[2]

Q: Why is my CF₂H group disappearing during reaction?

A: The disappearance is likely due to the "Masked Nucleophile" effect .[2] While the C-H bond in a difluoromethyl arene (Ar-CF₂H) appears robust (pKa ~44 for neutral arenes), it possesses significant kinetic acidity, especially in electron-deficient heterocycles. Upon deprotonation, the resulting anion is not a stable species; it is a transient intermediate that rapidly ejects a fluoride ion to generate difluorocarbene (:CF₂) .[2]

This process is irreversible.[2] Once the carbene forms, it reacts with nucleophiles (solvent, base, or substrate) or oligomerizes, leading to tarry byproducts and loss of the CF₂H motif.

Figure 1: The Decomposition Pathway [2]

CF2H_Decomposition Substrate Ar-CF2H (Substrate) Anion [Ar-CF2]⁻ (Transient Anion) Substrate->Anion Deprotonation (Reversible) Base Base (B-) Base->Anion Carbene Ar-CF: (Carbene Intermediate) Anion->Carbene α-Elimination (Irreversible) Fluoride F⁻ Anion->Fluoride Byproducts Decomposition (Oligomers/Hydrolysis) Carbene->Byproducts Rapid Quench

Caption: Mechanistic pathway of base-mediated CF₂H decomposition via alpha-elimination of fluoride.

Module 2: Base Compatibility & Selection

Q: Which bases are safe to use with CF₂H-containing compounds?

A: Base selection must be governed by the pKa of the conjugate acid and the electronic nature of your substrate .[2]

  • Electron-Rich Arenes (e.g., Anisole-CF₂H): More resistant to deprotonation.

  • Electron-Poor Heterocycles (e.g., 2-Pyridine-CF₂H): Highly susceptible. The inductive effect of nitrogen lowers the pKa of the CF₂H proton, accelerating decomposition.[2]

Table 1: Base Compatibility Matrix

Base ClassExamplesApprox. pKa (DMSO)Compatibility StatusTechnical Notes
Weak Inorganic K₂CO₃, Cs₂CO₃, K₃PO₄10 - 20SAFE Standard for Suzuki/Buchwald couplings. Generally safe for all substrates.[2]
Amine Bases Et₃N, DIPEA, Pyridine9 - 11SAFE Safe. Often used as acid scavengers.[2]
Alkoxides NaOMe, NaOEt29 - 30CAUTION Risk Zone. Can deprotonate electron-deficient heterocycles (e.g., 2-CF₂H-pyridines) leading to decomposition.
Steric Alkoxides KOtBu, NaOtBu~32CAUTION Kinetic basicity is high. Avoid heating with electron-poor CF₂H substrates.[2]
Amides/Hydrides LDA, LiHMDS, NaH35 - 50UNSAFE Prohibited. Will rapidly deprotonate CF₂H, triggering immediate carbene formation.
Organometallics n-BuLi, Grignards> 50UNSAFE Will attack the proton or the C-F bond directly.[2]

Module 3: Diagnostic Workflow (H/D Exchange)

Q: How do I determine if my specific substrate is stable without risking a precious large-scale batch?

A: Perform a Deuterium Exchange Test . This is a non-destructive, self-validating experiment. If the proton exchanges with deuterium, the corresponding anion is accessible, and the pathway to decomposition is open.[2]

Protocol: NMR-Based Stability Assessment

  • Preparation: Dissolve 5–10 mg of your CF₂H substrate in 0.6 mL of DMSO-d₆ (or a mixture of THF-d₈/D₂O if mimicking aqueous conditions).

  • Control Scan: Acquire a standard ¹H NMR spectrum. Locate the characteristic triplet of the CF₂H proton (typically

    
     6.5 – 7.5 ppm, 
    
    
    
    Hz).[2]
  • Base Addition: Add 2.0 equivalents of the base you intend to use (e.g., K₂CO₃ or NaOtBu).[2]

  • Incubation:

    • Condition A: Shake at Room Temperature for 1 hour.

    • Condition B: Heat to your intended reaction temperature (e.g., 60°C) for 1 hour.

  • Analysis: Acquire ¹H NMR and ¹⁹F NMR spectra.

    • Pass: The CF₂H triplet integral remains constant relative to an internal standard (or stable aromatic protons).

    • Warning (Labile): The triplet disappears or diminishes (H/D exchange occurred), but ¹⁹F signal remains a doublet (CF₂D). Implication: Anion forms but is stable; proceed with caution.

    • Fail (Decomposition): The ¹H signal is gone, and ¹⁹F signal is gone or shows new fluoride peaks (e.g., broad peak at -120 ppm). Implication: Carbene formation occurred.[2]

Module 4: Troubleshooting Specific Transformations

Q: Can I perform cross-coupling reactions (Suzuki, Buchwald) on CF₂H-arenes?

A: Yes, but you must avoid "shuttle" deprotonation.

Scenario: You are performing a Suzuki coupling using Pd(dppf)Cl₂ and K₂CO₃ in Dioxane/Water.

  • Risk: Low.[2] Carbonate is too weak to deprotonate most CF₂H groups.[2]

  • Troubleshooting: If yield is low, do not switch to stronger bases like KOtBu. Instead, switch to K₃PO₄ (anhydrous) or Cs₂CO₃ to increase solubility without significantly raising the pKa ceiling.

Scenario: You need to lithiate a ring position ortho to the CF₂H group.

  • Risk: Extreme.[2] Alkyllithiums will deprotonate the CF₂H group preferentially or attack the C-F bond.[2]

  • Solution: This transformation is generally forbidden.[2] You must introduce the CF₂H group after lithiation/functionalization, or use a radical C-H difluoromethylation strategy instead of anionic chemistry.[2]

Figure 2: Decision Tree for Reaction Planning

Decision_Tree Start Start: Reaction Planning with CF2H Substrate BaseCheck Does reaction require Base pKa > 20? Start->BaseCheck SubstrateCheck Is Substrate Electron-Poor? (e.g., Pyridine, Nitroarene) BaseCheck->SubstrateCheck Yes (Alkoxides, Amides) Safe Proceed: Standard Conditions BaseCheck->Safe No (Carbonates, Amines) Caution Caution: Run H/D Exchange Test SubstrateCheck->Caution No (Electron-Rich Arene) Stop STOP: High Decomposition Risk Change Strategy SubstrateCheck->Stop Yes

Caption: Decision logic for assessing risk in basic reactions involving difluoromethyl groups.

References

  • Mechanistic Insight: Wang, L., et al. "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society, 2018 .[2] Link

  • Acidity & H-Bonding: Zafrani, Y., et al. "Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study." Journal of Medicinal Chemistry, 2017 . Link

  • General Stability: Hu, J., et al. "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent." Chemical Communications, 2009 . Link

  • H/D Exchange Methodology: Englander, S. W., et al. "Hydrogen-Deuterium Exchange."[3] Nature Structural Biology, 1997 . Link

Sources

Technical Guide: Optimizing Catalyst Selection for 2,6-Dichloro-3-(difluoromethyl)pyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of cross-coupling 2,6-Dichloro-3-(difluoromethyl)pyridine , a scaffold where electronic activation and steric hindrance are in direct competition.

Substrate Analysis & Reactivity Profile[1]

Before selecting a catalyst, you must understand the "personality" of your substrate. 2,6-Dichloro-3-(difluoromethyl)pyridine possesses a unique electronic bias that dictates its reactivity.

  • The Core Conflict: The pyridine ring contains two electrophilic sites (C2-Cl and C6-Cl).[1]

    • Steric Factor: C6 is less hindered.[1]

    • Electronic Factor: The C3-difluoromethyl (

      
      ) group is a strong Electron-Withdrawing Group (EWG). Through inductive effects (
      
      
      
      ), it significantly lowers the electron density at the adjacent C2 position, making the C2-Cl bond more susceptible to oxidative addition by Pd(0).
  • The Dominant Force: In Palladium-catalyzed cross-coupling, electronic activation at C2 overrides steric hindrance. Consequently, the C2-position is the primary reactive site .

Reactivity Decision Tree

Use this logic flow to determine your experimental strategy.

ReactivityFlow Start Target: Functionalize 2,6-Dichloro-3-(difluoromethyl)pyridine Goal What is your desired outcome? Start->Goal C2_Mono Target: C2-Monoarylation (Natural Preference) Goal->C2_Mono Most Common C6_Mono Target: C6-Monoarylation (Contra-Electronic) Goal->C6_Mono Difficult Bis Target: 2,6-Bis-arylation Goal->Bis Library Gen Strategy_C2 STRATEGY A: Standard Pd/Ligand System Control Stoichiometry (1.0 eq) C2_Mono->Strategy_C2 Strategy_C6 STRATEGY B: Requires Blocking C2 or Extreme Steric Control (Non-Standard) C6_Mono->Strategy_C6 Strategy_Bis STRATEGY C: High Temp, Excess Boronate Stronger Catalyst (e.g., XPhos) Bis->Strategy_Bis

Figure 1: Decision tree for selecting the synthetic strategy based on regioselectivity goals.

Catalyst & Ligand Selection Matrix

For the standard C2-selective coupling, ligand choice focuses on facilitating oxidative addition at the electron-deficient C2 position while preventing over-reaction (bis-coupling).

Catalyst SystemLigand ClassRecommended ForTechnical Notes
Pd(OAc)₂ + PPh₃ Simple PhosphineInitial Screening / Scale-up Cost-effective. Good for activated aryl boronates. May require higher temps (80°C+).
Pd(dppf)Cl₂ BidentateHigh C2-Selectivity The bite angle of dppf often enhances stability and selectivity for mono-coupling.
Pd₂dba₃ + XPhos Dialkylbiaryl PhosphineSterically Demanding Partners Excellent for coupling ortho-substituted boronic acids. High activity risks bis-coupling; control stoichiometry strictly.
Pd-PEPPSI-IPr NHCDeactivated/Difficult Nucleophiles Extremely active. Use at room temp or mild heat to avoid scrambling or bis-coupling.
Pd(PPh₃)₄ Pd(0) SourceStandard Benchmarking Reliable but air-sensitive. Often leads to higher hydrodehalogenation byproducts if reaction stalls.

Optimized Experimental Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl group at C2 while retaining the C6-Cl and C3-CF2H intact.

Reagents:

  • Substrate: 1.0 equiv

  • Arylboronic acid: 1.05 equiv (Do not exceed 1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₃PO₄ (2.0 equiv) or Na₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (using K₃PO₄)

Step-by-Step:

  • Charge: Add substrate, boronic acid, base, and catalyst to a reaction vial.

  • Inert: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed solvent via syringe.

  • Reaction: Heat to 60–80°C . Note: Monitor closely by LCMS after 2 hours. Do not overheat (>100°C) to prevent C6 activation.

  • Workup: Dilute with EtOAc, wash with brine. The product is the 2-aryl-3-(difluoromethyl)-6-chloropyridine .

Protocol B: Handling the Group (Base Sensitivity)

The C3-difluoromethyl group is a "masked acid." Strong bases can deprotonate the


 proton, leading to difluorocarbene extrusion and decomposition.
  • FORBIDDEN BASES:

    
    , 
    
    
    
    ,
    
    
    (unless at low temp).
  • RECOMMENDED BASES:

    
     (anhydrous or aq), 
    
    
    
    ,
    
    
    .
  • TIP: If you observe "missing fluorine" byproducts in NMR (

    
    ), switch to anhydrous 
    
    
    
    in Toluene or DME.

Troubleshooting Center (Q&A)

Issue 1: "I am getting a mixture of Mono- and Bis-coupled products."

Diagnosis: The catalyst is too active, or the stoichiometry is loose. Once the C2-product forms, it is still an aryl chloride (at C6) and can react again, though slower. Solution:

  • Stoichiometry: Reduce boronic acid to 0.95–1.0 equiv . It is better to have unreacted starting material (easy to separate) than bis-product (difficult to separate).

  • Dosing: Add the boronic acid solution dropwise over 1 hour.

  • Catalyst: Switch from highly active Buchwald ligands (XPhos/SPhos) to a "slower" catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ .

Issue 2: "The reaction stalls with 30% starting material remaining."

Diagnosis: Catalyst deactivation or boronic acid protodeboronation. Solution:

  • Check the Boronic Acid: Electron-poor boronic acids degrade rapidly. Add the boronic acid in two portions (0.6 equiv at T=0, 0.5 equiv at T=2h).

  • Water Content: Ensure the solvent is thoroughly degassed. Oxygen kills the active Pd(0) species rapidly.

Issue 3: "I need to couple at C6, but C2 is reacting."

Diagnosis: You are fighting the electronic bias of the substrate. Solution:

  • Direct Reversal is Difficult: There is no simple "magic ligand" to reliably reverse this selectivity to C6 for this specific substrate.

  • Workaround:

    • Block C2: Use a starting material with a C2-hydrazino or C2-OBn group, couple at C6, then convert C2 back to Cl (inefficient).

    • SNAr Approach: If your nucleophile is an amine/thiol (not Suzuki), you might see different selectivity based on solvent polarity (dipolar aprotic solvents like DMSO sometimes favor C6 for SNAr due to transition state stabilization), but C2 is still electronically activated.

    • Recommendation: Design your synthesis to couple C2 first, or accept that C6-selective coupling requires a custom screening campaign (try QPhos or P(tBu)₃ which sometimes favor distal positions due to extreme steric crowding at the metal center).

Issue 4: "My yield is low, and I see defluorinated byproducts."

Diagnosis: Base-mediated degradation of the


 group.
Solution: 
  • Lower the reaction temperature (try 50°C).

  • Switch base to CsF or K₃PO₄ .

  • Avoid alcohol solvents (MeOH/EtOH) which can facilitate H/D exchange or degradation.

Mechanism & Failure Points

Understanding the catalytic cycle helps pinpoint where the reaction fails.

CatCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Preferential at C2) Pd0->OxAdd Fast TransMet Transmetallation (Rate Limiting with Bulky Boronates) OxAdd->TransMet Base + Ar-B(OH)2 Side_Hydro FAILURE POINT: Hydrodehalogenation (Forms Des-Cl product) OxAdd->Side_Hydro If Transmet. Stalls RedElim Reductive Elimination (Forms C2-Product) TransMet->RedElim RedElim->Pd0 Regenerates Side_Bis FAILURE POINT: 2nd Oxidative Addition (at C6) -> Bis-Product RedElim->Side_Bis If Excess Ar-B(OH)2

Figure 2: Catalytic cycle highlighting the critical failure points for this specific substrate.

References

  • Regioselectivity in 3-substituted-2,6-dichloropyridines

    • Synthesis of 2,6-diaryl-3-(trifluoromethyl)pyridines by regioselective Suzuki-Miyaura reactions. (Confirming C2-selectivity for 3-CF3 analogs).
    • Source: [2]

  • Difluoromethyl Group Stability

    • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. (Discussing base sensitivity).
    • Source:

  • General Cross-Coupling of Chloropyridines

    • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. (Context on ligand effects).
    • Source:

Sources

Technical Support Center: Minimizing Hydrolysis of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with fluorinated pyridines. Unwanted hydrolysis of the C-F bond to a C-OH group is a common and often frustrating side reaction. This document provides in-depth, experience-based answers to common questions, troubleshooting guides for specific issues, and detailed protocols to help you minimize this side reaction and ensure the success of your experiments.

Frequently Asked Questions (FAQs)
Q1: Why is my fluorinated pyridine undergoing hydrolysis to a hydroxypyridine?

Answer: The hydrolysis of a fluorinated pyridine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] Several key factors make this unwanted reaction possible:

  • Electron-Deficient Ring: The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density from the ring carbons. This makes the ring "electron-poor" and thus susceptible to attack by nucleophiles.

  • Activation by Fluorine: The fluorine atom itself is the most electronegative element. Its strong electron-withdrawing inductive effect further polarizes the carbon-fluorine (C-F) bond, making the carbon atom even more electrophilic and a prime target for nucleophilic attack.

  • Leaving Group Ability: Fluoride (F⁻) is typically a poor leaving group in SN2 reactions, but in SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring.[1][2] Because fluorine is so effective at stabilizing the negatively charged intermediate (the Meisenheimer complex) through its inductive effect, the overall reaction rate for SNAr is often fastest with fluorine compared to other halogens (F > Cl > Br > I).[3]

  • The Nucleophile: Water (H₂O) or hydroxide (OH⁻) are the nucleophiles responsible for hydrolysis. While water is a weak nucleophile, its presence in high concentrations (e.g., as a solvent or a contaminant) can drive the reaction. Hydroxide is a much stronger nucleophile and significantly accelerates hydrolysis, which is why basic aqueous conditions are particularly problematic.

The general mechanism involves the addition of the nucleophile (H₂O or OH⁻) to the carbon bearing the fluorine, followed by the elimination of the fluoride ion to restore aromaticity.

Q2: I'm observing hydrolysis. Which positions on the pyridine ring are most susceptible?

Answer: The positions ortho (C2, C6) and para (C4) to the ring nitrogen are significantly more susceptible to nucleophilic attack, and therefore hydrolysis, than the meta (C3, C5) positions.[2][4][5]

The reason lies in the stability of the anionic intermediate (Meisenheimer complex) formed during the reaction. When the nucleophile attacks the C2 or C4 position, a resonance structure can be drawn where the negative charge is placed directly on the electronegative nitrogen atom.[2][4] This is a major stabilizing contribution.

Conversely, attack at the C3 position does not allow for this stabilization, as none of the resonance forms can place the negative charge on the nitrogen.[2][4] Consequently, the activation energy for attack at the C3 position is much higher, and hydrolysis at this position is significantly slower.

Relative Reactivity to Hydrolysis: C4 > C2 >> C3

While both C2 and C4 positions are activated, the C4 position is often more reactive due to a combination of electronic and steric factors.

Q3: My reaction is supposed to be anhydrous, but I'm still seeing the hydroxypyridine byproduct. What are the common hidden sources of water?

Answer: Achieving truly anhydrous conditions requires meticulous attention to detail, as water can be introduced from numerous sources.[6][7] If you are observing hydrolysis, consider these common culprits:

  • Solvents: Even high-purity anhydrous solvents from commercial suppliers can absorb atmospheric moisture once the bottle is opened. Always use freshly opened solvents or solvents that have been properly dried and stored over molecular sieves.

  • Reagents: Hygroscopic reagents (e.g., certain salts, bases like K₂CO₃) can carry significant amounts of water. Solid reagents should be dried in a vacuum oven before use. Liquid reagents may need to be distilled from an appropriate drying agent.

  • Atmosphere: Moisture from the air is a primary contributor, especially on humid days. Reactions should be run under a dry, inert atmosphere (e.g., Nitrogen or Argon).

  • Glassware: Water readily adsorbs onto the surface of glassware. All glassware must be rigorously dried before use, typically by flame-drying under vacuum or oven-drying at >120 °C for several hours and cooling in a desiccator or under an inert gas stream.[7]

  • Starting Materials: Your fluorinated pyridine or other reactants might contain residual water from their synthesis or purification. Consider co-evaporation with an anhydrous solvent like toluene to azeotropically remove water.

Troubleshooting Guide

This section addresses specific experimental problems with a logical, step-by-step approach to diagnosis and resolution.

Problem: Significant Hydrolysis Detected During a Base-Mediated Reaction

You are performing a reaction (e.g., a Suzuki coupling, Buchwald-Hartwig amination) on a fluoropyridine substrate, and LC-MS analysis shows a significant peak corresponding to the mass of the analogous hydroxypyridine.

G start Hydrolysis Detected in Base-Mediated Reaction q1 What type of base was used? start->q1 a1_nuc Nucleophilic Base (e.g., NaOH, KOH, LiOH) q1->a1_nuc Nucleophilic a1_non_nuc Non-Nucleophilic Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) q1->a1_non_nuc Non-Nucleophilic sol1 Switch to a non-nucleophilic, sterically hindered base. (e.g., DIPEA, DBU) or an inorganic base (K₃PO₄). a1_nuc->sol1 q2 Were anhydrous conditions rigorously applied? a1_non_nuc->q2 a2_no No / Unsure q2->a2_no a2_yes Yes q2->a2_yes sol2 Implement strict anhydrous protocols. (See Protocol 1) a2_no->sol2 q3 What is the reaction temperature and time? a2_yes->q3 a3 High Temp / Long Time q3->a3 sol3 Optimize for lower temperature and shorter reaction time. Monitor reaction progress closely by TLC/LC-MS. a3->sol3

Caption: Troubleshooting workflow for hydrolysis in base-mediated reactions.

Detailed Explanation:

  • Evaluate Your Base: The choice of base is critical. Strong nucleophilic bases like NaOH or KOH directly provide the hydroxide ion, which is a potent nucleophile for the SNAr hydrolysis reaction. Even weaker inorganic bases like K₂CO₃ can promote hydrolysis if significant water is present. Opt for sterically hindered, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[8][9] These are too bulky to act as nucleophiles but are effective proton scavengers.[8]

  • Implement Strict Anhydrous Technique: As detailed in Q3 and Protocol 1, this is the most common failure point. Re-evaluate every component of your setup for potential water contamination.

  • Optimize Reaction Conditions: Higher temperatures and longer reaction times increase the likelihood of side reactions, including hydrolysis. If your primary reaction is sluggish, first ensure all reagents are pure and active. If heating is necessary, aim for the lowest effective temperature and monitor the reaction closely (e.g., every 30-60 minutes) to stop it as soon as the starting material is consumed, preventing prolonged exposure to conditions that favor hydrolysis.

Experimental Protocols
Protocol 1: Setting Up a Reaction Under Strict Anhydrous Conditions

This protocol outlines the essential steps to minimize water contamination for sensitive reactions involving fluorinated pyridines.

Materials:

  • Round-bottom flask and condenser (or other required glassware)

  • Rubber septa, glass stoppers

  • Schlenk line or manifold with a supply of dry inert gas (Nitrogen or Argon)

  • Heat gun or high-temperature oven (>120 °C)

  • Syringes and needles (oven-dried)

  • Anhydrous solvents and reagents

  • Drying agent (e.g., molecular sieves, sodium sulfate)

Procedure:

  • Glassware Preparation:

    • Thoroughly clean and dry all glassware.

    • Assemble the glassware (e.g., flask and condenser).

    • Heat the entire assembly with a heat gun under a strong vacuum for 5-10 minutes until no more condensation is visible. Alternatively, place glassware in an oven at >120 °C for at least 4 hours.

    • Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Reagent & Solvent Handling:

    • Add solid reagents that are heat-stable to the flask before flame-drying. If added after, ensure they are thoroughly dried in a vacuum oven.

    • Use a cannula or a dry syringe to transfer anhydrous solvents from a Sure/Seal™ bottle or a solvent purification system into your reaction flask under a positive pressure of inert gas.

    • Liquid reagents should be added via a dry syringe through a rubber septum.

  • Running the Reaction:

    • Maintain a positive pressure of inert gas throughout the entire reaction, including cooling phases. Use a bubbler or balloon to monitor the pressure.

    • If sampling for analysis (TLC, LC-MS), use a dry needle and syringe and withdraw the sample under a counter-flow of inert gas.

Protocol 2: Monitoring Hydrolysis by LC-MS

Regularly monitoring your reaction is key to identifying and quantifying the formation of the hydroxypyridine byproduct.

Procedure:

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Quench the aliquot in a vial containing a suitable solvent (e.g., 1 mL of acetonitrile or methanol). This stops the reaction and dilutes the sample for analysis.

  • LC-MS Analysis:

    • Inject the diluted sample onto a reverse-phase HPLC column (e.g., C18).

    • Use a standard mobile phase gradient, such as water and acetonitrile with 0.1% formic acid.

    • Monitor the elution using both a UV detector and a mass spectrometer.

  • Data Interpretation:

    • Identify the peak for your starting fluoropyridine and your desired product based on their expected retention times and masses.

    • Specifically look for a peak with a mass corresponding to your starting material where fluorine (mass ≈ 19) has been replaced by a hydroxyl group (mass ≈ 17), resulting in a net loss of ~2 Da. For example, if your starting material has a mass of 150.1 Da, the hydrolyzed byproduct will have a mass of approximately 148.1 Da.

    • Compare the peak areas to estimate the relative percentage of the hydrolysis byproduct.

Data & Tables

Table 1: Relative Susceptibility of Fluoropyridine Isomers to SNAr

This table provides a qualitative comparison of the reactivity of monofluorinated pyridines towards nucleophilic attack by water/hydroxide. This is based on the principles of intermediate stabilization.[2][4]

CompoundPosition of FluorineRelative Rate of HydrolysisRationale
4-Fluoropyridinepara to NitrogenHighestExcellent stabilization of the negative charge on the ring nitrogen in the Meisenheimer intermediate.
2-Fluoropyridineortho to NitrogenHighGood stabilization of the negative charge on the ring nitrogen. Slightly less reactive than the 4-isomer in some cases.
3-Fluoropyridinemeta to NitrogenVery LowThe negative charge of the intermediate cannot be delocalized onto the ring nitrogen, resulting in a much less stable intermediate and significantly slower reaction rate.

Table 2: Selection of Bases to Minimize Hydrolysis

Base TypeExamplesSuitability for Fluoropyridine RxnsComments
Nucleophilic NaOH, KOH, LiOH, NaOMePoor Directly introduces a strong nucleophile (OH⁻/MeO⁻) that actively promotes SNAr hydrolysis. Avoid.
Inorganic Carbonates K₂CO₃, Cs₂CO₃Moderate Can be effective if rigorously dried. However, they can still promote hydrolysis if water is present. Often used in cross-coupling.
Sterically Hindered Organic DIPEA (Hünig's base), DBUExcellent Highly recommended.[8] They are non-nucleophilic due to steric bulk and are effective at scavenging protons without promoting side reactions.[9]
Phosphates K₃PO₄Good A common base in cross-coupling reactions. Generally considered less nucleophilic and less hygroscopic than carbonates.
References
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Center for Biotechnology Information. [Link]

  • Methanolysis of Fluoropyridine Aminals. ResearchGate. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]

  • Anhydrous conditions Definition. Fiveable. [Link]

  • Non-nucleophilic base. Wikipedia. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • (a) Explain mechanisms and orientation of nucleophilic substitution in py.. Filo. [Link]

  • Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using deri. Luxembourg Bio Technologies. [Link]

  • Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS). ResearchGate. [Link]

  • Why do some organic reactions need anhydrous conditions?. TutorChase. [Link]

  • Non-nucleophilic base. Grokipedia. [Link]

Sources

Thermal stability concerns for 2,6-Dichloro-3-(difluoromethyl)pyridine at high temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,6-Dichloro-3-(difluoromethyl)pyridine

Introduction:

Welcome to the technical support guide for 2,6-Dichloro-3-(difluoromethyl)pyridine (CAS No. 1374659-26-3). This document is intended for researchers, chemists, and drug development professionals who utilize this fluorinated pyridine derivative in their synthetic workflows. While a valuable building block, its stability under thermal stress is a critical parameter that requires careful consideration to ensure experimental success, reproducibility, and, most importantly, laboratory safety. This guide provides in-depth answers to common questions, troubleshooting advice for high-temperature applications, and validated protocols for assessing thermal stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal stability concerns for 2,6-Dichloro-3-(difluoromethyl)pyridine?

A1: The primary concern is the potential for thermal decomposition, which can compromise your reaction's yield and purity and lead to the evolution of hazardous gases. The molecule contains several functionalities that can become reactive at elevated temperatures:

  • C-Cl Bonds: The two chlorine atoms on the pyridine ring are susceptible to cleavage.

  • C-F Bonds (in the CHF₂ group): While generally strong, these can also break under harsh thermal conditions.

  • Pyridine Ring: The aromatic ring itself can degrade at very high temperatures.

Decomposition can lead to the formation of toxic and corrosive byproducts. Safety data for analogous compounds, such as 2,6-Dichloro-3-(trifluoromethyl)pyridine and other chlorinated pyridines, indicates that thermal breakdown can release gases like hydrogen chloride (HCl), hydrogen fluoride (HF), nitrogen oxides (NOx), and carbon oxides (CO, CO₂).[1][2][3] Therefore, understanding the thermal limits of this compound is essential before designing any experimental protocol that involves heating.

Q2: At what temperature does 2,6-Dichloro-3-(difluoromethyl)pyridine begin to decompose?

A2: Specific decomposition data for 2,6-Dichloro-3-(difluoromethyl)pyridine is not widely published. However, we can infer its approximate stability from structurally similar compounds. For instance, Thermogravimetric Analysis (TGA) of the related compound 2,6-dichloro-3-fluoro-5-(trifluoromethyl)pyridine shows decomposition beginning at temperatures above 250°C.[4]

It is crucial to recognize that factors such as the presence of catalysts (e.g., palladium), reagents (bases, nucleophiles), and solvents can significantly lower the decomposition temperature. For example, processes to substitute the chlorine atoms on similar pyridine rings are often run at high temperatures (e.g., 175–192 °C), indicating the molecule is stable enough for these specific reactions, but also highlighting that reactivity is induced in this range.[5]

Our Recommendation: As a precautionary measure, approach temperatures above 150°C with caution. We strongly advise performing a thermal stability analysis, such as TGA or DSC (Differential Scanning Calorimetry), on your specific batch under your experimental conditions (e.g., in the presence of your reaction solvent) to determine its precise thermal threshold.

Q3: What are the likely hazardous decomposition products and how can I detect them?

A3: Based on the elemental composition (C, H, Cl, F, N), the expected hazardous decomposition products upon significant thermal stress include:

Decomposition ProductChemical FormulaHazard
Hydrogen ChlorideHClCorrosive, toxic gas
Hydrogen FluorideHFHighly corrosive and toxic gas
Nitrogen OxidesNOxToxic gases
Carbon MonoxideCOToxic gas
Various Chlorinated/Fluorinated Organics-Potentially toxic and reactive

Table 1: Potential Hazardous Decomposition Products.[1][2][3][6]

Detection:

  • Visual: Unexplained darkening or charring of the reaction mixture.

  • Physical: Fuming or off-gassing from the reaction vessel. (Work in a well-ventilated fume hood).

  • Analytical: The most reliable method is to analyze the reaction headspace using Gas Chromatography-Mass Spectrometry (GC-MS) or to analyze the crude reaction mixture with LC-MS to identify unexpected, lower molecular weight, or rearranged byproducts.

Q4: What are the best practices for handling and storing this compound to ensure its stability?

A4: To maintain the integrity and stability of 2,6-Dichloro-3-(difluoromethyl)pyridine, adhere to the following guidelines:

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][7] Protect it from direct sunlight and heat sources.[8]

  • Handling: Use the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid creating dust or aerosols.[7]

  • Incompatibilities: Keep the compound away from strong oxidizing agents.[1][2]

Troubleshooting Guide for High-Temperature Experiments

This section addresses common issues encountered when using 2,6-Dichloro-3-(difluoromethyl)pyridine in heated reactions.

Scenario 1: My reaction mixture turned dark brown/black upon heating.
  • Probable Cause: This is a strong indicator of thermal decomposition. The color change is likely due to the formation of polymeric or carbonaceous materials.

  • Troubleshooting Steps:

    • Lower the Temperature: Immediately reduce the reaction temperature. Determine if a lower temperature is viable, even if it requires a longer reaction time.

    • Check for Hotspots: Ensure the heating mantle or oil bath provides uniform heating. Localized overheating can initiate decomposition. Use a magnetic stirrer with good agitation.

    • Analyze a Sample: Carefully take a small aliquot of the reaction mixture (after cooling) and analyze it via TLC or LC-MS to see if any desired product has formed and to identify potential degradation products.

    • Consider Solvent Effects: The boiling point of your solvent dictates the maximum temperature of the reaction at atmospheric pressure. Ensure your target temperature is well below the solvent's boiling point and the compound's decomposition threshold.

Scenario 2: My reaction yield is low and I see multiple unknown peaks in my LC-MS/NMR.
  • Probable Cause: If the reaction was run at an elevated temperature, these unknown peaks could be degradation byproducts resulting from partial decomposition of your starting material or product.

  • Troubleshooting Workflow: The following workflow can help diagnose the issue.

G cluster_0 Investigating Suspected Thermal Decomposition start Low Yield & Unknown Peaks in High-Temp Reaction check_temp Was Reaction Temp >150°C or near solvent BP? start->check_temp analyze_peaks Analyze Unknown Peaks (LC-MS, GC-MS) check_temp->analyze_peaks Yes re_evaluate Re-evaluate Reaction: - Different Solvent? - Milder Catalyst/Base? - Different Synthetic Route? check_temp->re_evaluate No rerun_control Rerun Reaction at Lower Temp (e.g., reduce by 20-30°C) analyze_peaks->rerun_control compare_results Compare Results: Yield & Purity rerun_control->compare_results success Success: Optimized Temp Found compare_results->success Improved fail Failure: Still Low Yield/ Decomposition compare_results->fail Not Improved fail->re_evaluate

Caption: Troubleshooting workflow for low yield and impurity issues.

Experimental Protocols

Protocol 1: Assessing Thermal Stability with Thermogravimetric Analysis (TGA)

This protocol provides a general framework for determining the onset decomposition temperature of 2,6-Dichloro-3-(difluoromethyl)pyridine.

Objective: To determine the temperature at which the sample begins to lose mass due to decomposition.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or argon gas

  • TGA sample pans (platinum or ceramic)

  • Microbalance

  • 2,6-Dichloro-3-(difluoromethyl)pyridine sample (2-5 mg)

Procedure:

  • Instrument Setup:

    • Tare the TGA balance with an empty sample pan.

    • Set the purge gas (e.g., nitrogen) to a flow rate of 20-50 mL/min to maintain an inert atmosphere.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the compound directly into the tared TGA pan. Record the exact weight.

  • TGA Method:

    • Load the sample into the TGA furnace.

    • Program the following temperature profile:

      • Equilibrate: Hold at 30°C for 5 minutes.

      • Ramp: Heat from 30°C to 400°C at a rate of 10°C/min.

      • Isothermal (Optional): Hold at 400°C for 5 minutes.

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature (°C).

    • The onset decomposition temperature (Tₒ) is determined by finding the intersection of the baseline tangent with the tangent of the decomposition curve. This represents the temperature at which significant mass loss begins.

G cluster_1 TGA Experimental Workflow A Tare TGA Pan & Weigh 2-5 mg of Sample B Load Sample into TGA under N₂ Purge A->B C Equilibrate at 30°C B->C D Ramp Temperature (10°C/min to 400°C) C->D E Record Mass Loss vs. Temp D->E F Analyze Data: Determine Onset Decomposition Temp (Tₒ) E->F

Caption: Workflow for Thermogravimetric Analysis (TGA).

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloro-3-(Trifluoromethyl)pyridine, 97%. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). 2,6-Dichloro-3-(trifluoromethyl)pyridine. Retrieved from [Link]

  • DC Fine Chemicals. (2024). 104690 - 2,6-Dichloro-3-(trifluoromethyl)pyridine - Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). US4071521A - Process for making 2,6-difluoro pyridine.
  • Environmental Science: Processes & Impacts. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Retrieved from [Link]

  • ResearchGate. (2025). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.
  • ResearchGate. (2019). (PDF) Thermal Decomposition of Chloropicrin. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines - EP 0192287 A2. Retrieved from [Link]

  • National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Shanghai VODE Chemical Co.,Ltd. (n.d.). 2,6-Dichloro-3-trifluoromethylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2,6-dichloro-. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Crystal Structures of Halogenated Pyridine Derivatives: Unraveling the Influence of C5-Substituents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the crystal structures of 2,6-dichloro-3-(difluoromethyl)pyridine derivatives and their close structural analogs. By examining the influence of substituent changes on the supramolecular architecture, we aim to provide researchers, scientists, and drug development professionals with valuable insights into the solid-state behavior of this important class of compounds. The strategic placement of chloro and difluoromethyl groups on the pyridine ring significantly impacts molecular conformation and intermolecular interactions, which in turn govern key physicochemical properties such as solubility, stability, and bioavailability.

Introduction: The Significance of Halogenated Pyridines

Pyridines substituted with halogens and fluorinated alkyl groups are privileged scaffolds in medicinal chemistry and materials science.[1] The introduction of chlorine atoms can enhance metabolic stability and modulate the electronic properties of the aromatic ring. Concurrently, the difluoromethyl group is a valuable bioisostere for hydroxyl or thiol groups, capable of forming hydrogen bonds and influencing molecular conformation and lipophilicity.[1] Understanding how these substituents collectively influence the three-dimensional arrangement of molecules in the solid state is paramount for rational drug design and the engineering of crystalline materials with desired properties.

Comparative Crystal Structure Analysis: The Impact of the C5-Substituent

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data for our two comparative compounds.

Compound2,3,6-Trichloro-5-(trichloromethyl)pyridine[2][3]2,3,5,6-Tetrachloropyridine
Molecular Formula C₆HCl₆NC₅HCl₄N
Crystal System OrthorhombicOrthorhombic
Space Group PbcmPbca
a (Å) 8.3100(17)14.88(3)
b (Å) 17.018(3)14.98(3)
c (Å) 7.3160(15)7.20(2)
α (°) 9090
β (°) 9090
γ (°) 9090
Volume (ų) 1034.6(4)1606(7)
Z 48

Note: Full crystallographic data for 2,3,5,6-tetrachloropyridine was not found in the immediate search results, but its synthesis and properties are well-documented.[4][5][6] The space group and unit cell parameters for a related polychlorinated pyridine are used here for illustrative purposes.

Analysis of Supramolecular Interactions

The crystal structure of 2,3,6-trichloro-5-(trichloromethyl)pyridine reveals a packing arrangement dominated by weak intermolecular interactions.[1][2] The molecule itself possesses a mirror plane symmetry.[1] The packing is primarily governed by van der Waals forces and weak C-H···Cl contacts. The presence of the bulky and highly chlorinated trichloromethyl group at the C5-position introduces significant steric hindrance, which plays a crucial role in the overall molecular arrangement.

In contrast, while specific packing diagrams for 2,3,5,6-tetrachloropyridine were not retrieved, the general principles of intermolecular interactions in polychlorinated aromatic systems suggest a packing motif driven by a combination of van der Waals forces and halogen-halogen interactions. The absence of a bulky C5-substituent like the trichloromethyl group would likely allow for a more compact packing arrangement, potentially involving π-π stacking interactions between the pyridine rings, a common feature in aromatic crystal engineering.[7]

The logical relationship between the substituent at the C5 position and the resulting crystal packing can be visualized as follows:

G cluster_0 Substituent at C5 cluster_1 Dominant Intermolecular Interactions cluster_2 Resulting Crystal Packing Bulky Trichloromethyl Group Bulky Trichloromethyl Group Steric Hindrance Steric Hindrance Bulky Trichloromethyl Group->Steric Hindrance Van der Waals Forces Van der Waals Forces Bulky Trichloromethyl Group->Van der Waals Forces Chlorine Atom Chlorine Atom Halogen Bonding Halogen Bonding Chlorine Atom->Halogen Bonding π-π Stacking (potential) π-π Stacking (potential) Chlorine Atom->π-π Stacking (potential) Less Dense Packing Less Dense Packing Steric Hindrance->Less Dense Packing Van der Waals Forces->Less Dense Packing More Compact Packing (hypothesized) More Compact Packing (hypothesized) Halogen Bonding->More Compact Packing (hypothesized) π-π Stacking (potential)->More Compact Packing (hypothesized)

Caption: Influence of the C5-substituent on crystal packing.

Experimental Protocols

The determination of a crystal structure is a multi-step process that requires careful execution of synthesis, crystallization, and data collection.

Synthesis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine

This compound can be synthesized from 2-chloro-5-chloromethyl pyridine through a two-step chlorination process.[2][3]

Step 1: Synthesis of 2-chloro-5-(trichloromethyl)pyridine

  • Reflux a solution of 2-chloro-5-chloromethyl pyridine in a suitable solvent (e.g., carbon tetrachloride) with a chlorinating agent (e.g., chlorine gas) under UV irradiation for approximately 8 hours.

  • Remove the solvent by distillation to obtain the crude 2-chloro-5-(trichloromethyl)pyridine.

Step 2: Synthesis of 2,3,6-trichloro-5-(trichloromethyl)pyridine

  • Add a catalyst, such as tungsten(VI) chloride (WCl₆), to the crude product from Step 1.

  • Heat the mixture to approximately 175°C and continue chlorination for about 6 hours.

  • Purify the product by vacuum distillation.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.

  • Dissolve the purified compound in a suitable solvent, such as 1,2-dichloroethane.[2]

  • Allow the solvent to evaporate slowly at room temperature over several days.

  • Colorless, block-like crystals should form.

Single-Crystal X-ray Diffraction

This is the definitive technique for determining the three-dimensional structure of a molecule.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

The following diagram outlines the general workflow for crystal structure determination:

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction Analysis cluster_3 Final Output A Synthesis of Target Compound B Purification (e.g., Distillation, Chromatography) A->B C Slow Evaporation of Solvent B->C D Data Collection C->D E Structure Solution D->E F Structure Refinement E->F G Crystallographic Information File (CIF) F->G

Caption: Workflow for single-crystal X-ray diffraction.

Conclusion and Future Directions

The comparative analysis of 2,3,6-trichloro-5-(trichloromethyl)pyridine and the hypothesized structure of 2,3,5,6-tetrachloropyridine underscores the profound impact of the C5-substituent on the crystal packing of polychlorinated pyridines. The bulky trichloromethyl group introduces significant steric constraints, leading to a less compact packing arrangement dominated by weaker, non-directional forces.

Future research should prioritize the synthesis and single-crystal X-ray diffraction analysis of 2,6-dichloro-3-(difluoromethyl)pyridine and a series of its derivatives. This would enable a direct and quantitative comparison of the influence of the difluoromethyl group versus other substituents on the supramolecular architecture. Such studies will provide invaluable data for the rational design of next-generation pharmaceuticals and functional materials based on the halogenated pyridine scaffold.

References

  • Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 110-112. [Link]

  • Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2012). 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2723. [Link]

  • Filler, R., & Kirk, K. (2000). Fluorine in Medicinal Chemistry and Chemical Biology. John Wiley & Sons.
  • Patsnap. (2017). Preparation method of 2,3,5,6-tetrachloropyridine. Eureka. [Link]

  • PubChem. (n.d.). 2,3,5,6-Tetrachloropyridine. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Google Patents. (n.d.). Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol.
  • Stephen, S. F. (2026, January 8). 6.5.1: Host-Guest Chemistry and π-π Stacking Interactions. LibreTexts. [Link]

Sources

Validating Bioactivity of 3-Difluoromethyl Pyridine Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lipophilic Hydrogen Bond Donor" Paradigm

In modern medicinal chemistry, the 3-difluoromethyl (


) pyridine moiety has emerged as a critical bioisostere, bridging the gap between metabolic stability and target engagement. Unlike the ubiquitous trifluoromethyl (

) group—which acts primarily as a metabolic block and lipophilicity enhancer—the

group functions as a lipophilic hydrogen bond donor .[1]

The polarized


 bond within the 

group (due to the electronegativity of the two fluorine atoms) allows it to act as a weak hydrogen bond donor (HBD), mimicking hydroxyl (-OH) or thiol (-SH) groups but with significantly improved membrane permeability and metabolic resistance.

This guide provides a structured approach to validating the bioactivity of these analogs, comparing them against standard methyl (


) and trifluoromethyl (

) alternatives.

Part 1: Comparative Physicochemical Profile[2][3]

To validate bioactivity, one must first understand the physicochemical shifts induced by the


 substitution.[1] The following table contrasts the 3-substituted pyridine analogs.
Table 1: Physicochemical Comparison of 3-Substituted Pyridines
FeatureMethyl (

)
Trifluoromethyl (

)
Difluoromethyl (

)
Hydroxyl (

)
Electronic Effect Electron Donating (+I)Strong Electron Withdrawing (-I)Moderate Electron Withdrawing (-I)Electron Donating (+M)
H-Bond Capability NoneNone (Acceptor only via F)Donor (Weak) & AcceptorStrong Donor & Acceptor
Lipophilicity (

)
Reference (0.0)High (+0.6 to +1.2)Moderate (+0.1 to +0.4) Low (-1.0 to -2.0)
Metabolic Stability Low (Benzylic oxidation)High (Blocked)High (Blocked) Phase II (Glucuronidation)
pKa Influence Increases basicityDecreases basicity (Pyridine N)Modulates basicity Amphoteric

Key Insight: The


 group typically exhibits a hydrogen bond acidity value (

) of ~0.10–0.15, comparable to thiophenols or anilines, allowing it to pick up specific H-bond interactions in a binding pocket that a

group would miss, without the desolvation penalty of an

group.

Part 2: Strategic SAR Decision Tree

Before initiating synthesis, use this logic flow to determine if a


 analog is the correct optimization strategy.

SAR_Decision_Tree Start Lead Compound Optimization (Pyridine Scaffold) Issue Identify Primary Liability Start->Issue Metab Metabolic Instability (Benzylic Oxidation) Issue->Metab High Clearance Potency Low Potency (Missing H-Bond) Issue->Potency Low Affinity Try_CF3 Try -CF3 Analog Metab->Try_CF3 Try_OH Try -OH Analog Potency->Try_OH Check_CF3 Potency Loss? (Steric/Electronic clash) Try_CF3->Check_CF3 Check_OH Permeability/Metab Issue? Try_OH->Check_OH Solution Synthesize 3-CF2H Pyridine (Lipophilic H-Bond Donor) Check_CF3->Solution Yes Check_OH->Solution Yes

Figure 1: Decision logic for deploying the difluoromethyl bioisostere in lead optimization.

Part 3: Experimental Protocols for Validation

As a Senior Application Scientist, I recommend a "Self-Validating" approach. Do not rely on a single endpoint. Use orthogonal methods to confirm that the observed bioactivity is due to the specific properties of the


 group (H-bonding and stability).
Protocol A: Structural Verification via -NMR

Objective: Confirm the presence of the


 moiety and its proton coupling before biological testing.
  • Sample Prep: Dissolve 5 mg of compound in

    
     or 
    
    
    
    .
  • Acquisition: Run a standard proton-coupled

    
     NMR.
    
  • Validation Criteria (The "Triplet" Check):

    • Unlike the singlet of a

      
       group, the 
      
      
      
      fluorine signal must appear as a doublet (due to geminal H-F coupling).
    • Coupling constant (

      
      ) should be 50–55 Hz .
      
    • Expert Note: If you see a singlet, you likely oxidized your starting material to a carboxylic acid or have a

      
       impurity.
      
Protocol B: Lipophilicity Assessment (LogD 7.4)

Objective: Quantify the "Lipophilic H-Bond Donor" effect.[2] The


 analog should show a LogD lower than 

but higher than

.

Method: Shake-Flask (Miniaturized)

  • Preparation: Prepare 10 mM stock in DMSO.

  • Partitioning: Add 10 µL stock to a vial containing 495 µL 1-octanol (pre-saturated with buffer) and 495 µL Phosphate Buffer (pH 7.4).

  • Equilibration: Vortex for 1 hour at room temperature. Centrifuge at 3000g for 10 mins to separate phases.

  • Analysis: Analyze both phases via HPLC-UV.

  • Calculation:

    
    .
    
  • Self-Validation: Run a reference standard (e.g., Pyridine, LogP ~0.65) in parallel. If the reference deviates >0.3 log units, reject the run.

Protocol C: Metabolic Stability (Microsomal Clearance)

Objective: Verify that


 blocks the metabolic soft spot present in 

analogs.

Method: Microsomal Incubation with


 NMR Monitoring 
Why this method? Standard LC-MS is fine, but 

NMR allows you to see specific defluorinated metabolites if the ring is unstable.
  • Incubation System:

    • Substrate: 10 µM 3-difluoromethyl pyridine analog.

    • Enzyme: Human Liver Microsomes (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system (1 mM).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Workflow:

    • Pre-incubate microsomes and substrate for 5 mins at 37°C.

    • Initiate with NADPH.

    • Sample at

      
       min.
      
  • Quenching: Add equal volume ice-cold Acetonitrile (ACN) containing an internal standard (e.g.,

    
    -trifluorotoluene).
    
  • Analysis: Centrifuge and analyze supernatant.

  • Success Metric:

    • 
       Analog 
      
      
      
      : Typically < 20 min (High Clearance).
    • 
       Analog 
      
      
      
      : Target > 60 min (Low/Moderate Clearance).

Metabolic_Workflow Step1 Incubation (Microsomes + NADPH) Step2 Quench (Ice-cold ACN) Step1->Step2 t = 0, 15, 30, 60 min Step3 Centrifugation (Remove Protein) Step2->Step3 Step4 Analysis (LC-MS or 19F-NMR) Step3->Step4

Figure 2: Workflow for assessing metabolic stability of fluorinated analogs.

Part 4: Case Study & Data Interpretation

To illustrate the validation, we compare a hypothetical kinase inhibitor "PYR-100" (Methyl) against its analogs.

Table 2: Comparative Bioactivity Data
Compound IDR-Group (Pos 3)Enzyme

(nM)
Cell Potency

(nM)

(Microsomal)
LogD (7.4)
PYR-100

1512012 min2.1
PYR-101

250>1000>120 min3.4
PYR-102

89508 min0.8
PYR-103

12 45 85 min 2.4

Analysis of Results:

  • PYR-101 (

    
    ):  Excellent stability but lost potency. The binding pocket likely required an H-bond donor which 
    
    
    
    cannot provide. The high LogD also likely caused non-specific binding.
  • PYR-102 (

    
    ):  High potency (H-bond donor active) but poor cellular activity (
    
    
    
    ) due to low permeability (low LogD) and rapid Phase II metabolism.
  • PYR-103 (

    
    ):  The "Goldilocks" analog.
    
    • Potency: Retained the H-bond interaction (similar

      
       to Methyl/Hydroxyl).
      
    • Permeability: LogD of 2.4 is ideal for cell penetration, resulting in the best

      
      .
      
    • Stability:

      
       increased 7-fold over the methyl analog by blocking oxidation.
      

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

  • Erickson, J. A., et al. (2021). "The Difluoromethyl Group as a Hydrogen Bond Donor: A Structural Study." Journal of Organic Chemistry. [Link]

  • Hansson, A., et al. (2020). "Impact of Fluorination on Lipophilicity and Metabolic Stability." Molecular Pharmaceutics. [Link]

  • Xing, L., et al. (2015). "Structure-Based Design of 3-Difluoromethyl Pyridines." Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

A Comparative Guide to GC-MS Analysis Protocols for Volatile Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the accurate identification and quantification of volatile pyridine intermediates are paramount. These compounds, often present in complex matrices, can significantly impact reaction kinetics, product purity, and ultimately, the safety and efficacy of the final drug substance. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this analytical challenge, offering unparalleled sensitivity and selectivity.

This guide, from the perspective of a Senior Application Scientist, provides an in-depth comparison of prevalent GC-MS protocols for the analysis of volatile pyridine intermediates. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, empowering you to select and optimize the most suitable method for your specific analytical needs. Every protocol described is designed as a self-validating system, ensuring robust and reliable results.

The Analytical Challenge: The Nature of Pyridine Intermediates

Pyridines are basic, polar, and often highly volatile compounds. These characteristics present a unique set of challenges for GC-MS analysis. Their polarity can lead to poor peak shape (tailing) on common non-polar GC columns due to interactions with active sites in the GC system. Their volatility necessitates careful sample handling to prevent analyte loss. Furthermore, the complexity of reaction mixtures often requires highly selective sample preparation techniques to isolate the target analytes from interfering matrix components.

Choosing Your Weapon: A Comparative Look at Sample Preparation Techniques

The journey to reliable GC-MS data begins with meticulous sample preparation. The choice of technique is critical and depends on the sample matrix, the concentration of the analytes, and the desired throughput. Here, we compare three widely used approaches: Headspace (HS) Analysis, Solid-Phase Microextraction (SPME), and Liquid-Liquid Extraction (LLE).

Static Headspace (HS) GC-MS: The Power of Simplicity

Static headspace analysis is a solvent-free technique that is particularly well-suited for the determination of volatile compounds in solid or liquid samples.[1][2] The principle is straightforward: the sample is placed in a sealed vial and heated, allowing volatile analytes to partition into the gas phase (the headspace) above the sample.[2] A portion of this headspace is then injected into the GC-MS.

Causality Behind the Choice: This method is ideal for clean matrices and when the primary goal is high throughput and minimal sample manipulation.[1][3] By avoiding direct injection of the sample matrix, it protects the GC inlet and column from contamination, leading to enhanced system robustness.[4] The choice of incubation temperature and time is critical for achieving equilibrium and maximizing sensitivity.

  • Sample Preparation: Accurately weigh or pipette the sample into a headspace vial. For solid samples, the addition of a solvent like water or DMSO can aid in the release of volatiles.[1]

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., pyridine-d5) to each sample and calibration standard.[1]

  • Vial Sealing: Immediately seal the vial with a crimp cap to prevent the loss of volatile analytes.[1]

  • Incubation: Place the vial in the headspace autosampler and incubate at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow for equilibration of the analytes between the sample and the headspace.[1][3]

  • Injection: A heated, gas-tight syringe automatically withdraws a specific volume of the headspace gas and injects it into the GC inlet.

Workflow Diagram: Static Headspace GC-MS

G cluster_prep Sample Preparation cluster_analysis Headspace Analysis Sample Sample in Vial IS Add Internal Standard Sample->IS Seal Seal Vial IS->Seal Incubate Incubate and Equilibrate Seal->Incubate Inject Inject Headspace Incubate->Inject GCMS GC-MS Analysis Inject->GCMS

Caption: Workflow for Static Headspace GC-MS analysis.

Solid-Phase Microextraction (SPME) GC-MS: Concentrating Power

SPME is a solvent-free extraction technique that utilizes a fused silica fiber coated with a stationary phase to extract and concentrate analytes from a sample.[5][6] The fiber is exposed to the sample or its headspace, and analytes partition onto the fiber coating. The fiber is then retracted and inserted into the hot GC inlet, where the analytes are thermally desorbed onto the GC column.[6]

Causality Behind the Choice: SPME is significantly more sensitive than static headspace analysis due to its ability to concentrate analytes on the fiber. This makes it an excellent choice for trace-level analysis. The selection of the appropriate fiber coating is crucial and depends on the polarity and volatility of the target pyridine intermediates. For volatile pyridines, a polydimethylsiloxane (PDMS) or a mixed-phase fiber is often a good starting point.[5]

  • Sample Preparation: Place the sample into a vial. The addition of salt or pH adjustment can be used to enhance the partitioning of analytes into the headspace.

  • Internal Standard: Add a known amount of a suitable internal standard.

  • Vial Sealing: Seal the vial.

  • Extraction: Expose the SPME fiber to the headspace above the sample for a defined period while agitating and/or heating the sample.

  • Desorption: Retract the fiber and immediately introduce it into the heated GC inlet for thermal desorption of the analytes.

Workflow Diagram: Headspace SPME GC-MS

G cluster_prep Sample Preparation cluster_analysis SPME Analysis Sample Sample in Vial IS Add Internal Standard Sample->IS Seal Seal Vial IS->Seal Expose Expose SPME Fiber Seal->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb GCMS GC-MS Analysis Desorb->GCMS G cluster_prep Sample Preparation cluster_analysis DLLME & Analysis Sample Aqueous Sample IS Add Internal Standard Sample->IS InjectMix Inject Solvent Mixture IS->InjectMix Solvents Prepare Solvent Mixture Solvents->InjectMix Centrifuge Centrifuge InjectMix->Centrifuge Collect Collect Organic Phase Centrifuge->Collect InjectGC Inject into GC-MS Collect->InjectGC

Caption: Workflow for DLLME GC-MS analysis.

Performance Comparison of Sample Preparation Techniques

Performance MetricStatic Headspace (HS)Solid-Phase Microextraction (SPME)Dispersive Liquid-Liquid Microextraction (DLLME)
Principle Partitioning of volatile analytes into the gas phase. [2]Adsorption/absorption of analytes onto a coated fiber. [6]Partitioning of analytes into a small volume of extraction solvent. [7]
Applicability Highly volatile compounds in various matrices. [1][8]Volatile and semi-volatile compounds. [5]Analytes in aqueous matrices.
Sensitivity ModerateHighVery High
Solvent Consumption NoneNoneMinimal
Throughput HighModerate to HighModerate
Automation Easily automatedEasily automatedCan be automated
Typical LODs 0.15-0.93 µg/L [9]0.08 mg/kg [1]40-4000 ng [7]
Recovery (%) 89-104% [1]Analyte and fiber dependentTypically >80%
Precision (% RSD) 2-3% [1]<10% [7]<10% [7]

Optimizing the Separation: GC and MS Parameters

Once the sample is prepared, the next critical step is the GC-MS analysis itself. The choice of GC column and the optimization of temperature and MS parameters are crucial for achieving the desired separation and sensitivity.

GC Column Selection: The Heart of the Separation

For the analysis of polar pyridine intermediates, the choice of GC column is paramount to achieving good peak shape and resolution.

  • Non-polar columns (e.g., 5% phenyl-methylpolysiloxane): While versatile, these can lead to peak tailing for highly polar pyridines. They are a good starting point for screening. [10][11]* Intermediate-polarity columns (e.g., 50% phenyl-methylpolysiloxane): These offer a better balance for separating a wider range of pyridine derivatives with varying polarities.

  • Polar columns (e.g., polyethylene glycol - WAX): These are often the best choice for highly polar pyridines, as they minimize peak tailing and provide excellent selectivity. [11][12]A long column (e.g., 60m) with a relatively thick film can be necessary to separate pyridine from the solvent front and its deuterated form. [4]

Instrumental Parameters: A Starting Point

The following table provides a general set of starting parameters for the GC-MS analysis of volatile pyridine intermediates. These should be optimized for your specific application.

ParameterRecommended SettingRationale
Injector Temperature 250 °C [13][14]Ensures rapid and complete volatilization of the analytes.
Injection Mode SplitlessMaximizes the transfer of analytes to the column for trace analysis.
Carrier Gas Helium or HydrogenProvides good chromatographic efficiency.
Oven Program Start at a low temperature (e.g., 70°C) and ramp to a higher temperature (e.g., 250°C). [14]Separates compounds based on their boiling points and interactions with the stationary phase.
Transfer Line Temp. 280 °C [13]Prevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °C [13]Promotes efficient ionization.
Ionization Mode Electron Ionization (EI)Provides reproducible fragmentation patterns for library matching.
Mass Analyzer Quadrupole or Ion Trap
Acquisition Mode Full Scan for unknowns, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for target analysis. [1]SIM and MRM significantly enhance sensitivity and selectivity for target compounds. [1]

The Role of Derivatization

For less volatile or highly polar pyridine intermediates containing active hydrogens (e.g., hydroxyl or amino groups), derivatization can significantly improve chromatographic performance. Silylation is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group. [15]This increases the volatility and reduces the polarity of the analyte, resulting in sharper peaks and better separation. [15]Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used, often with a catalyst like pyridine to speed up the reaction.

Conclusion: A Path to Confident Analysis

The successful GC-MS analysis of volatile pyridine intermediates hinges on a holistic understanding of the analytical workflow, from sample preparation to data acquisition. By carefully considering the nature of your analytes and the goals of your analysis, you can select and optimize a protocol that delivers accurate, reliable, and reproducible results. The comparative data and detailed methodologies presented in this guide provide a solid foundation for developing and validating robust analytical methods for these critical compounds in your research and development endeavors.

References

  • Daryoush, M., et al. (2011). Rapid determination of pyridine derivatives by dispersive liquid-liquid microextraction coupled with gas chromatography/gas sensor based on nanostructured conducting polypyrrole. Talanta, 87, 249-54. [Link]

  • Reddit user post on anhydrous pyridine for derivatization. (2021). r/chemistry. [Link]

  • Losada, S., et al. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Journal of Toxicology and Environmental Health, Part A. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. [Link]

  • Centre for Environment, Fisheries and Aquaculture Science (Cefas). (2025). Development of quantitative methods for the analysis of pyridine in sediments and biota. Defra. [Link]

  • Glenn, W. M., & Bowie, J. H. (1967). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 32(5), 1375-1378. [Link]

  • Caltech GPS. (2009). Preparation of TMS Derivatives for GC/MS. [Link]

  • Restek. TMSI+Pyridine. [Link]

  • University of California, Riverside. Sample Preparation Guidelines for GC-MS. [Link]

  • Hakola, M., et al. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(18), 2372-2379. [Link]

  • Wu, Y., et al. (2023). Simultaneous Determination of Pyridine, Aniline and Nitrobenzene in Printing and Dyeing Wastewater by Headspace Gas Chromatography-Mass Spectrometry. Rock and Mineral Analysis, 42(4), 781-792. [Link]

  • ResearchGate. (2025). Extraction of pyridine derivatives from human urine using electromembrane extraction coupled to dispersive liquid–liquid microextraction followed by gas chromatography determination. [Link]

  • Riese, M., Altug, Z., & Grotemeyer, J. (2006). Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. Physical Chemistry Chemical Physics, 8(38), 4441-4448. [Link]

  • MassBank. (2016). Pyridines and derivatives. [Link]

  • ResearchGate. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]

  • Bicchi, C., et al. (2024). Regarding Bioanalysis Lasting a Few Minutes: Automated Cooling-SPME and Fast-GC for Urinary 2-Phenyl-2-Propanol Monitoring. Molecules, 29(21), 4889. [Link]

  • LCGC North America. (2016). How to Optimize the Key Variables in GC Analysis: GC Columns and Detectors. [Link]

  • Ministry of Ecology and Environment of the People's Republic of China. (2007). Water quality-Determination of pyridine-Gas chromatography. [Link]

  • Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. [Link]

  • Google Patents. (2022). Detection and analysis method for residual solvent pyridine in solid salt.
  • National Center for Biotechnology Information. (2020). Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. [Link]

  • Organomation. (2024). Sample Preparation for GC-MS: A Comprehensive Guide. [Link]

  • ResearchGate. (2015). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... [Link]

  • Labio Scientific. (2022). Limitations and disadvantages of GC-MS. [Link]

  • SCION Instruments. (2025). Sample preparation GC-MS. [Link]

  • Restek. Guide to GC Column Selection and Optimizing Separations. [Link]

  • Restek. (2021). Guide to GC Column Selection and Optimizing Separations. [Link]

  • ResearchGate. (2018). Which of these methods is preffered when determining the chemical structure of isolated compound(s) from plant extract GC/MS or LC/MS ?. [Link]

  • Witkiewicz, Z., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A, 1216(18), 4075-4081. [Link]

  • Chromatography Forum. (2011). GC/MS analysis of small polar volatile molecules. [Link]

  • Phenomenex. Guide to Choosing a GC Column. [Link]

  • Drawell. (2023). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • Food Safety Magazine. (2010). GC Column Selection—Optimize Your Analysis. [Link]

  • ResearchGate. (2018). Rapid liquid–liquid extraction for the reliable GC/MS analysis of volatile priority pollutants. [Link]

  • Restek. Pyridine: CAS # 110-86-1 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. [Link]

  • ProQuest. (2018). Rapid liquid-liquid extraction for the reliable GC/MS analysis of volatile priority pollutants. [Link]

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Safety Operating Guide

2,6-Dichloro-3-(difluoromethyl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Chemical Profile

Objective: To establish a self-validating disposal protocol for 2,6-Dichloro-3-(difluoromethyl)pyridine. Context: This compound is a high-value halogenated heterocyclic intermediate, often used in the synthesis of agrochemicals (e.g., sulfonylurea herbicides) or pharmaceuticals.

Critical Hazard Assessment: Unlike standard organic waste, this compound contains both chlorine and a difluoromethyl (-CHF₂) group.

  • Thermal Decomposition Risk: Upon incineration, the -CHF₂ and -Cl groups liberate Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) . Standard catalytic oxidizers used for non-halogenated waste cannot handle this; it requires a rotary kiln with caustic scrubbers.

  • Reactivity Profile: The -CHF₂ moiety is generally less chemically stable than a trifluoromethyl (-CF₃) group. It is susceptible to hydrolysis under strongly basic conditions, potentially generating formyl derivatives and fluoride ions in solution. Do not mix with strong alkalis in waste drums.

Chemical Identity & Analog Data

Since specific SDS data for the difluoro- variant is often proprietary, we apply the "Worst-Case" safety profile based on its structural analog, 2,6-Dichloro-3-(trifluoromethyl)pyridine (CAS 55304-75-1).

PropertySpecification / Hazard Class
Chemical Class Halogenated Pyridine (Fluorinated/Chlorinated)
Physical State Low-melting solid or viscous oil (dependent on purity)
Primary Hazards Acute Tox. 3 (Oral) , Skin Irrit. 2, Eye Irrit. 2
Aquatic Toxicity Chronic Category 1/2 (Persistent in waterways)
Incompatibility Strong Oxidizers, Strong Bases (Hydrolysis risk), Alkali Metals
Waste Class Halogenated Organic (Strict Segregation Required)

Waste Stream Segregation: The "Zero-Error" Workflow

The Core Directive: Never dilute this compound into non-halogenated solvent waste (e.g., Acetone, Methanol, Hexane).

  • Reasoning: Fuel blending facilities (which burn waste for energy) have strict halogen limits (typically <1000 ppm). Contaminating a 55-gallon drum of acetone with even 50g of this pyridine renders the entire drum unsuitable for fuel blending, forcing it into the significantly more expensive "High-Temp Incineration" stream.

Segregation Logic Diagram

The following workflow dictates the decision process for stabilizing and categorizing the waste at the bench level.

DisposalWorkflow Start Waste Generation: 2,6-Dichloro-3-(difluoromethyl)pyridine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid Solution / Reaction Mix StateCheck->Liquid Liquid PackSolid Package in HDPE Wide-Mouth Jar (Glass is acceptable, plastic preferred for HF safety) Solid->PackSolid LabelSolid Label: TOXIC SOLID, ORGANIC, N.O.S. (Contains Halogenated Pyridines) PackSolid->LabelSolid SolventCheck Primary Solvent Matrix? Liquid->SolventCheck HaloSolv Halogenated (DCM, Chloroform) SolventCheck->HaloSolv Chlorinated NonHaloSolv Non-Halogenated (MeOH, EtOAc, THF) SolventCheck->NonHaloSolv Flammable/Polar Aqueous Aqueous Layer SolventCheck->Aqueous Water Base CombineHalo Combine in 'Halogenated Waste' Carboy (Red Can) HaloSolv->CombineHalo Segregate DO NOT DILUTE. Segregate into dedicated 'High Halogen' stream. NonHaloSolv->Segregate AqTreat Adjust pH to 6-8. Collect in 'Toxic Aqueous' Stream. NO DRAIN DISPOSAL. Aqueous->AqTreat

Caption: Decision matrix for segregating 2,6-Dichloro-3-(difluoromethyl)pyridine waste to ensure regulatory compliance and incinerator compatibility.

Detailed Disposal Protocol

Step 1: Container Selection & Preparation
  • Material: Use High-Density Polyethylene (HDPE) containers.

    • Scientific Rationale: While borosilicate glass is generally resistant, the difluoromethyl group can liberate trace HF over time if moisture is present (hydrolysis). HF etches glass, potentially compromising the container integrity during long-term storage. HDPE is immune to fluoride etching.

  • Headspace: Leave at least 10% headspace to accommodate thermal expansion or potential off-gassing.

Step 2: Chemical Stabilization (If in Reaction Mixture)
  • Quenching: If the pyridine is part of a reaction mixture containing thionyl chloride, phosphorus oxychloride, or strong acids:

    • Slowly quench the mixture into ice/water.

    • Neutralize: Adjust pH to 6–8 using Sodium Bicarbonate (NaHCO₃).

    • Warning: Do not over-basify (pH > 10). High pH can induce hydrolysis of the -CHF₂ group or nucleophilic attack on the chlorines, creating new, uncharacterized toxic species.

Step 3: Labeling & Documentation

Standard "Hazardous Waste" labels are insufficient. You must add specific constituents for the waste contractor.

  • Primary Constituent: "Halogenated Solvents / Pyridine Derivatives"

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard

  • Specific Note: "Contains Fluorine/Chlorine – Requires Scrubber Incineration."

Step 4: Regulatory Classification (RCRA/EU)

Use these codes to ensure the waste contractor routes the drum correctly.

JurisdictionCodeDescriptionApplication
US EPA (RCRA) F002 Spent Halogenated SolventsUse if dissolved in DCM/Chloroform.
US EPA (RCRA) D038 Pyridine (Characteristic)Use if the pyridine concentration is high (>5 mg/L TCLP).
EU (EWC) 07 01 03* Organic halogenated solventsStandard classification for synthesis waste.
DOT/UN UN 2810 Toxic Liquid, Organic, N.O.S.Transport classification.

Emergency Contingencies (Spill Management)

Scenario: A 500mL bottle of pure 2,6-Dichloro-3-(difluoromethyl)pyridine drops and shatters.

  • Evacuate & Ventilate: The vapor pressure is likely low, but aerosols are highly toxic. Evacuate the immediate 15-foot radius.

  • PPE Upgrade: Standard nitrile gloves are insufficient for prolonged contact with halogenated aromatics.

    • Required:Silver Shield/4H laminate gloves or double-gloved Nitrile (change every 15 mins).

    • Respiratory:[1] If dust or aerosols are present, use a P100/OV cartridge respirator.

  • Containment:

    • Do not use standard paper towels.

    • Use Vermiculite or Diatomaceous Earth . These are non-reactive and will not generate heat upon absorption.

  • Decontamination:

    • Scrub the area with a mild surfactant (soap/water).

    • Avoid Bleach: Do not use bleach (hypochlorite); it may react with the pyridine ring or amine impurities to form chloramines.

References

  • United States Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. (Specifically F-List and D-List characteristics for Pyridine D038 and Halogenated Solvents F002). Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]

  • European Chemicals Agency (ECHA). Guidance on the classification and labelling of titanium dioxide and halogenated pyridine derivatives. (Reference for Aquatic Chronic toxicity of chloropyridines). Available at: [Link]

Sources

Personal protective equipment for handling 2,6-Dichloro-3-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1374659-26-3 | Risk Level: High (Acute Toxicity/Corrosive Potential)[1]

Executive Safety Assessment

To: Research & Development Personnel From: Senior Application Scientist, Chemical Safety Division

You are handling 2,6-Dichloro-3-(difluoromethyl)pyridine , a fluorinated halogenated pyridine intermediate.[1] While specific toxicological data for this exact difluoro- analog is limited compared to its trifluoromethyl cousin (DCTF, CAS 55304-75-1), structural activity relationships (SAR) dictate that we treat this compound with the Precautionary Principle .[1]

The presence of the difluoromethyl group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) combined with the pyridine ring enhances lipophilicity, significantly increasing the risk of dermal absorption  compared to non-fluorinated pyridines. Furthermore, halogenated pyridines are potent alkylating agents and severe mucous membrane irritants.

Core Hazards (Extrapolated):

  • Acute Toxicity (Oral/Dermal): High potential.

  • Skin/Eye Corrosion: Causes severe irritation or burns.

  • Target Organs: Respiratory system, Liver, Kidneys.

The PPE Matrix: Defense in Depth

Do not rely on a single barrier. Use a layered defense strategy designed to prevent permeation and inhalation.[2][3][4]

Protection ZoneStandard Handling (Synthesis/Transfer)High-Risk Operations (Spills/Scale-up >10g)Technical Rationale
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (High-Dexterity, 5-8 mil)Laminate Barrier: Silver Shield® / 4H® Liner under Nitrile outer glove.[1]Fluorinated pyridines can permeate standard nitrile in <15 mins. Double gloving provides a "sacrificial" outer layer. Laminates offer >4hr breakthrough time.
Eye/Face Chemical Splash Goggles (Indirect Vent)Full Face Shield + Splash GogglesSafety glasses are insufficient. Vapors and micro-droplets can bypass side shields.
Respiratory Fume Hood (Face velocity: 100 fpm)Respirator: Full-face mask with ABEK1 (Organic Vapor/Acid Gas) cartridges.[1]Volatile halogenated pyridines are lachrymators. Inhalation causes immediate respiratory edema.
Body Standard Lab Coat (Cotton/Poly) + Chemical ApronTyvek® Coverall (Type 4/5/6)Cotton absorbs toxic liquids, holding them against the skin. Tyvek repels splashes.

Operational Logic & Workflows

PPE Selection Decision Tree

Use this logic flow to determine the necessary protection level before initiating work.

PPE_Selection Start Start: Risk Assessment Scale Scale of Operation? Start->Scale Small < 10 grams (Standard) Scale->Small Large > 10 grams or Spill Cleanup Scale->Large Hood Is Fume Hood Available? Small->Hood HighPPE High-Risk Protocol: - Silver Shield Liners - Full Face Respirator (ABEK) - Tyvek Suit Large->HighPPE StandardPPE Standard Protocol: - Double Nitrile Gloves - Splash Goggles - Lab Coat + Apron Hood->StandardPPE Yes NoWork STOP WORK: Engineering Controls Failed Hood->NoWork No

Figure 1: Decision logic for selecting Personal Protective Equipment based on operational scale and engineering controls.

Protocol: Safe Handling (Step-by-Step)
  • Pre-Check (The "Inflation Test"):

    • Inspect nitrile gloves for pinholes by trapping air and squeezing.

    • Verify fume hood certification sticker is within 12 months.

  • Donning Sequence:

    • Wash hands.[2][3][4][5][6][7]

    • Don inner nitrile gloves.

    • Don lab coat (buttoned to throat).

    • Don outer gloves (pull cuff over lab coat sleeve).

  • Active Handling:

    • Solids: Weigh inside the hood using a draft shield. Do not weigh on an open bench.

    • Liquids: Use positive displacement pipettes or cannulation for transfers to avoid aerosol generation.

    • Critical: If the outer glove is splashed, change it immediately . Do not wait for the liquid to dry.

  • Doffing (The "Beak" Method):

    • Pinch the outside of one glove near the wrist. Peel downwards, turning it inside out.

    • Hold the removed glove in the gloved hand.

    • Slide a finger under the wrist of the remaining glove (touching only the inner glove) and peel it off over the first one.

    • Dispose of both as solid hazardous waste.

Emergency Response: Spill & Exposure

Spill Response Algorithm If a spill occurs (>5mL), evacuate the immediate area and assess.

Spill_Response Alert Spill Detected Assess Assess Volume/Fumes Alert->Assess PPE_Up Don High-Risk PPE (Resp + Laminate Gloves) Assess->PPE_Up Contain Containment: Vermiculite/Sand berm PPE_Up->Contain Absorb Absorb: Do NOT use water Contain->Absorb Dispose Disposal: Seal in double bag Label 'Toxic/Halogenated' Absorb->Dispose

Figure 2: Sequential workflow for managing spills of halogenated pyridines.

First Aid Measures:

  • Eye Contact: Flush immediately for 15 minutes .[8] Lifting eyelids is crucial. Halogenated compounds can bond to corneal tissue.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol ; it enhances skin absorption of lipophilic pyridines.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen is required (medical professionals only).

Waste Disposal & Deactivation[2][7][8][9][10][11]

Waste Classification: This material must be classified as Halogenated Organic Waste .

Disposal Protocol:

  • Segregation: Do not mix with oxidizers (peroxides, nitric acid) or strong bases.[9]

  • Container: High-Density Polyethylene (HDPE) or Glass.[1]

  • Labeling: Clearly mark as "Toxic," "Halogenated," and "2,6-Dichloro-3-(difluoromethyl)pyridine."

  • Destruction Method: The only acceptable destruction method is High-Temperature Incineration (>1100°C) with flue gas scrubbing to capture Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) byproducts.[1]

Decontamination of Glassware: Rinse glassware with a solvent (DCM or Acetone) inside the hood. Collect the first rinse as halogenated waste. Only then wash with soap and water.[7]

References

  • Fluorochem. (n.d.). 2,6-Dichloro-3-(difluoromethyl)pyridine Product Sheet (CAS 1374659-26-3). Retrieved from

  • DC Fine Chemicals. (2024). Safety Data Sheet: 2,6-Dichloro-3-(trifluoromethyl)pyridine (CAS 55304-75-1).[1][6][10][11] Retrieved from

  • Sigma-Aldrich. (2024).[1] 2,6-Dichloro-3-(trifluoromethyl)pyridine Safety & Properties. Retrieved from

  • BenchChem. (2024). Guide to Safe Disposal of Chlorinated Pyridines. Retrieved from [1]

Sources

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